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  • Product: 2-Propylchroman-4-one
  • CAS: 62756-34-7

Core Science & Biosynthesis

Foundational

The Chromanone Scaffold: Physicochemical Dynamics, Stability, and Synthesis of 2-Propylchroman-4-one

Executive Summary 2-Propylchroman-4-one (CAS: 62756-34-7) represents a highly privileged structural motif in contemporary medicinal chemistry[1]. Characterized by its bicyclic benzopyranone core and a lipophilic propyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylchroman-4-one (CAS: 62756-34-7) represents a highly privileged structural motif in contemporary medicinal chemistry[1]. Characterized by its bicyclic benzopyranone core and a lipophilic propyl substitution at the C-2 position, this compound serves as a critical intermediate for synthesizing selective Sirtuin 2 (SIRT2) inhibitors and complex antimicrobial polyketides[1][2]. This technical guide provides a comprehensive analysis of its physicochemical properties, thermodynamic stability, and experimental synthesis protocols, designed for researchers in drug development and chemical biology.

Physicochemical Profiling and Structural Dynamics

The physicochemical behavior of 2-propylchroman-4-one is dictated by the electron-withdrawing nature of its carbonyl and ether oxygens, balanced by the lipophilicity of the propyl chain[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Propylchroman-4-one

PropertyValue / Description
IUPAC Name 2-propyl-2,3-dihydrochromen-4-one[1]
CAS Number 62756-34-7[1]
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Structural Core Chroman-4-one (Benzopyran-4-one derivative)[1]
Physical State Viscous liquid to off-white solid (temperature/substitution dependent)[2]

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of the molecule's thermodynamic stability[1]. A larger HOMO-LUMO gap in the chromanone core suggests high chemical stability and lower spontaneous reactivity under physiological conditions, making it an ideal scaffold for drug candidates[1].

Stability Profile: Stereochemistry and Tautomerism

The stability of 2-propylchroman-4-one and its derivatives is heavily influenced by stereochemical and tautomeric dynamics in solution.

  • Stereochemical Stability: When the chromanone ring is further substituted (e.g., at the 3-position with a halogen), the molecule exhibits diastereomerism[2]. Density Functional Theory (DFT) calculations and NMR spectroscopy confirm that the cis-isomer is thermodynamically favored[2]. This higher stability is due to minimized steric clashes between the equatorial alkyl chain and the adjacent substituent[2].

  • Tautomeric Equilibrium: In more complex natural derivatives, such as polyketide 13 isolated from the marine actinomycete Streptomyces sundarbansensis, the chromanone core is linked to a hydroxypyrone moiety[3]. These compounds exhibit a dynamic tautomeric equilibrium between 4-hydroxy-α-pyrone and 2-hydroxy-γ-pyrone forms[3]. This tautomerism is critical for their selective bacteriostatic activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3][4].

Experimental Methodology: Microwave-Assisted Synthesis

Conventional synthesis of chromanones often suffers from prolonged reaction times and competitive side reactions. The following self-validating protocol utilizes a base-mediated, microwave-assisted aldol condensation to synthesize 2-propylchroman-4-one derivatives efficiently[2][5].

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 2'-hydroxyacetophenone (or a substituted analog, 2.00 mmol) in absolute ethanol to create a 0.4 M solution[2].

  • Catalyst Addition: Add butanal (2.23 mmol, 1.1 equiv) and diisopropylamine (DIPA) (2.85 mmol, 1.1 equiv) to the solution[2].

    • Causality: DIPA is selected as a secondary amine base because it efficiently forms an enamine/enolate intermediate with the ketone without acting as a strong nucleophile that might trigger unwanted side reactions.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 160–170 °C for 1 hour with a fixed hold time[2].

    • Causality: Microwave heating ensures uniform thermal distribution, providing the necessary activation energy to drive both the initial aldol condensation and the subsequent intramolecular oxa-Michael addition (cyclization) in a single pot[2]. This drastically improves the yield of the thermodynamically stable product.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting acetophenone.

  • Liquid-Liquid Extraction (Workup): Dilute the crude mixture with dichloromethane (CH2Cl2). Wash sequentially with 10% aqueous NaOH, 1 M HCl, distilled water, and brine[2].

    • Causality: The NaOH wash is a self-validating step critical for removing unreacted phenolic starting materials. The HCl wash neutralizes residual DIPA base, ensuring the organic layer contains only the neutral chromanone product[2].

  • Drying and Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography using an EtOAc:hexane gradient (e.g., 5%) to yield the pure chroman-4-one[2].

Synthesis Start1 2'-Hydroxyacetophenone Catalyst DIPA (Base Catalyst) EtOH Solvent Start1->Catalyst Start2 Butanal Start2->Catalyst MW Microwave Irradiation (160-170 °C, 1 h) Catalyst->MW Aldol Aldol Condensation Intermediate MW->Aldol Cyclization Oxa-Michael Cyclization Aldol->Cyclization In situ Workup Liquid-Liquid Extraction (CH2Cl2 / Aqueous washes) Cyclization->Workup Product 2-Propylchroman-4-one (Target Scaffold) Workup->Product Flash Chromatography

Figure 1: Microwave-assisted one-pot synthetic workflow for 2-propylchroman-4-one.

Biological Applications: SIRT2 Inhibition

The 2-propylchroman-4-one scaffold is highly valued in oncology and aging research due to its ability to selectively inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase[2][6]. The propyl chain at the C-2 position is not merely structural; it is precisely calibrated to occupy the hydrophobic binding pocket of the SIRT2 enzyme, while the chromanone core mimics the native substrate's geometry[2]. Derivatives with electron-withdrawing groups (e.g., 8-bromo-6-chloro-2-propylchroman-4-one) show IC50 values in the low micromolar range, exhibiting excellent selectivity over SIRT1 and SIRT3[2][6].

Pathway Compound 2-Propylchroman-4-one Derivatives Target SIRT2 Enzyme (NAD+-dependent deacetylase) Compound->Target Binds hydrophobic pocket Inhibition Selective Inhibition (IC50 in low µM range) Target->Inhibition Substrate Alpha-Tubulin / p53 Inhibition->Substrate Prevents deacetylation Effect1 Hyperacetylation Substrate->Effect1 Effect2 Cell Cycle Arrest & Apoptosis Induction Effect1->Effect2

Figure 2: Mechanism of action of 2-propylchroman-4-one derivatives in SIRT2 inhibition.

References

  • [1] Benchchem. 2-Propylchroman-4-one|High-Purity Research Compound.

  • [2] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

  • [3] MDPI. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism.

  • [4] FAO AGRIS. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism.

  • [6] PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

  • [5] ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

Sources

Exploratory

Spectroscopic Characterization of 2-Propylchroman-4-one Derivatives: An In-Depth Technical Guide

Executive Summary The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, 2-propylchroman-4-one derivatives have emerged as highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, 2-propylchroman-4-one derivatives have emerged as highly potent, selective inhibitors of Sirtuin 2 (SIRT2) and robust antimicrobial agents. Because the biological efficacy of these molecules is intrinsically linked to the stereochemistry at the C2 position and the integrity of the cyclized core, rigorous spectroscopic characterization is a non-negotiable phase of drug development. This whitepaper provides an authoritative guide to the structural elucidation of 2-propylchroman-4-one derivatives using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Pharmacological Relevance & Structural Rationale

The strategic substitution of the chromanone core with a propyl group at the C2 position is not arbitrary. Structure-activity relationship (SAR) studies demonstrate that an alkyl chain of 3 to 5 carbons at C2 perfectly occupies the hydrophobic binding pocket of the SIRT2 enzyme, yielding low-micromolar IC₅₀ values (). Furthermore, 5,7-dihydroxy-2-propylchroman-4-one derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by dissipating bacterial membrane potential ().

Chemically, the synthesis of these derivatives typically proceeds via the base-catalyzed intramolecular oxa-Michael addition of a 2'-hydroxychalcone intermediate. Consequently, the primary goal of spectroscopic characterization is to validate that cyclization has occurred, confirm the exact mass, and map the 3D orientation of the C2 chiral center.

Strategic Workflow for Structural Elucidation

To prevent mischaracterization (such as confusing an uncyclized chalcone with a cyclized chromanone), scientists must employ a self-validating, orthogonal analytical workflow.

Workflow A 2-Propylchroman-4-one Derivative B 1H & 13C NMR (1D Analysis) A->B Core Scaffold D HRMS (Exact Mass) A->D Molecular Formula E IR Spectroscopy (Functional Groups) A->E C=O / C-O-C C 2D NMR (COSY, HMBC, HSQC) B->C Connectivity F Structural & Stereochemical Confirmation C->F Elucidation D->F E->F

Figure 1: Strategic spectroscopic workflow for structural elucidation of 2-propylchroman-4-one derivatives.

Causality of the Workflow: 1D NMR establishes the primary atomic skeleton, but because aliphatic signals from the propyl chain and the C3 methylene often overlap, 2D NMR is required to definitively assign connectivity. HRMS rules out oxidation to chromones (which lack C2-C3 protons), while IR provides immediate confirmation of the conjugated ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Aliphatic Signatures and Stereocenters

The most diagnostic region of the ¹H NMR spectrum for 2-propylchroman-4-ones is the aliphatic zone (δ 0.90 – 4.50 ppm).

  • The C2 Chiral Center (H-2): The proton attached to the oxygen-bearing C2 carbon is highly deshielded, appearing as a complex multiplet (or a distinct doublet of doublets depending on the conformer) around δ 4.30–4.50 ppm .

  • The C3 Methylene (H-3): Because C2 is chiral, the two protons at C3 are diastereotopic. They experience different magnetic environments and couple to each other (geminal coupling, ²J ≈ 16 Hz) as well as to H-2 (vicinal coupling, ³J). They typically appear as distinct multiplets around δ 2.60–2.75 ppm .

  • Self-Validation Check: The absence of trans-alkene doublets (J ≈ 15-16 Hz) in the δ 7.5–8.0 ppm region proves that the precursor chalcone has successfully undergone ring closure.

¹³C NMR: Carbonyl and Core Framework

The ¹³C NMR spectrum provides a definitive map of the carbon framework. The C-4 carbonyl carbon is highly deshielded due to conjugation with the aromatic ring, resonating between δ 192.0 and 196.0 ppm . The C-2 carbon appears near δ 77.0–79.0 ppm , confirming its bond to the ether oxygen.

Table 1: Representative NMR Chemical Shifts for 2-Propylchroman-4-one Scaffolds

NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity & CouplingDiagnostic Significance
¹H H-24.30 – 4.50Multiplet (m)Confirms chiral center and ring closure.
¹H H-32.60 – 2.75Multiplet (m)Diastereotopic protons adjacent to carbonyl.
¹H Propyl (-CH₂-)1.40 – 1.90Multiplet (m)Confirms the presence of the C2 alkyl chain.
¹H Propyl (-CH₃)0.90Triplet (t), J ≈ 7.0 HzTerminal methyl group of the propyl chain.
¹³C C-4 (C=O)192.0 – 196.0Singlet (Quaternary)Highly deshielded ketone carbonyl.
¹³C C-277.0 – 79.0Singlet (CH)Oxygen-bound chiral carbon.
¹³C C-343.0 – 44.0Singlet (CH₂)Alpha-carbon to the ketone.
2D NMR: Establishing Connectivity

To unambiguously assign the overlapping aliphatic signals, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are deployed.

NMR_Logic cluster_0 Key 2D NMR Correlations in 2-Propylchroman-4-one H2 H-2 (Chiral Center) H3 H-3 (Methylene) H2->H3 COSY (3J) C4 C-4 (Carbonyl) H2->C4 HMBC (3J) Propyl Propyl Chain H2->Propyl COSY (3J) H3->C4 HMBC (2J/3J) Ar Aromatic Ring Ar->C4 HMBC (3J from H-5)

Figure 2: Key COSY (blue) and HMBC (red) NMR correlations establishing the chromanone core.

Causality of 2D NMR: COSY is strictly necessary to differentiate the propyl chain's -CH₂- protons from the C3 protons by tracing the ³J coupling network originating from H-2. HMBC provides the ultimate proof of the closed chromanone ring by showing a ³J carbon-proton correlation from H-2 across the ether oxygen to the aromatic ring, and from H-3 to the C-4 carbonyl.

Mass Spectrometry (HRMS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is used to determine the exact mass, ensuring the molecular formula matches the cyclized product.

Causality of Ionization Mode: The basic chromanone core ionizes well in positive mode via protonation of the carbonyl oxygen ([M+H]⁺). However, if the A-ring is decorated with phenolic hydroxyls (e.g., 5,7-dihydroxy derivatives), negative electrospray ionization (ESI-) is preferred. Phenols readily deprotonate to form highly stable[M-H]⁻ phenoxide anions, yielding a much stronger signal-to-noise ratio.

Fragmentation (MS/MS): A diagnostic fragmentation pathway for chroman-4-ones is the Retro-Diels-Alder (RDA) cleavage. This results in the cleavage of the heterocyclic ring (breaking the C2-O and C3-C4 bonds), yielding a characteristic fragment ion containing the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy acts as a rapid, orthogonal verification of functional groups.

  • C=O Stretch: Appears as a strong, sharp peak at 1680–1690 cm⁻¹ . The conjugation with the aromatic ring lowers the stretching frequency compared to a standard aliphatic ketone (~1715 cm⁻¹).

  • C-O-C Stretch: The asymmetric stretching of the ether linkage in the pyran ring appears prominently around 1220–1250 cm⁻¹ .

Standardized Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 5–10 mg of the purified 2-propylchroman-4-one derivative in 0.6 mL of deuterated solvent. Causality: Use CDCl₃ for highly lipophilic derivatives. If the molecule contains multiple hydrogen-bonding hydroxyl groups (e.g., 5,7-dihydroxy), use DMSO-d₆ to prevent signal broadening and to observe the exchangeable -OH protons.

  • Calibration: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm as an internal standard.

  • ¹H Acquisition: Utilize a 400 MHz (or higher) spectrometer. Set a relaxation delay (D1) of 1.5 seconds and acquire 16–64 scans.

  • ¹³C Acquisition: Set the frequency to 100 MHz (or higher). Causality: Quaternary carbons, such as the C-4 carbonyl, lack attached protons to facilitate dipole-dipole relaxation. Set a longer D1 (2–3 seconds) and acquire a minimum of 512 scans. This ensures these nuclei fully return to equilibrium between pulses, preventing signal saturation and ensuring the carbonyl peak is visible above the baseline noise.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol or Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Ionization Setup: Set the ESI source to positive mode with a capillary voltage of ~3.0 kV and a desolvation temperature of 350 °C.

  • Mass Analysis: Inject the sample into a Time-of-Flight (TOF) or Orbitrap mass analyzer calibrated to achieve a mass accuracy of < 5 ppm.

Conclusion

The structural elucidation of 2-propylchroman-4-one derivatives requires a synergistic approach. While 1D NMR provides the foundational map, the causality of overlapping aliphatic signals necessitates 2D NMR (COSY/HMBC) to confirm the stereocenter and ring closure. Coupled with HRMS for exact mass and RDA fragmentation mapping, this self-validating workflow ensures absolute structural confidence, paving the way for accurate biological testing and SAR development.

References

  • Title: Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Source: Journal of Medicinal Chemistry, 2012. URL: [Link]

  • Title: Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Source: Journal of Medicinal Chemistry, 2014. URL: [Link]

Foundational

Thermodynamic Stability of 2-Propylchroman-4-one in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary 2-Propylchroman-4-one is a privileged structural motif in medicinal chemistry, serving as a critical scaffold for the development of anticancer and antimicrobial agents[1]. While its biological efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylchroman-4-one is a privileged structural motif in medicinal chemistry, serving as a critical scaffold for the development of anticancer and antimicrobial agents[1]. While its biological efficacy is well-documented, its physicochemical behavior—specifically its thermodynamic stability in aqueous environments—dictates its viability in formulation and physiological delivery. This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics, tautomeric equilibria, and degradation kinetics of 2-propylchroman-4-one, offering self-validating protocols for rigorous analytical profiling.

Mechanistic Drivers of Aqueous Stability

Keto-Enol Tautomerism and Solvation Effects

The chroman-4-one core is subject to keto-enol tautomerism, primarily mediated by the acidic protons at the C-3 position. In aqueous media, the highly electronegative oxygen atoms of the carbonyl and ether groups dictate the electronic landscape, engaging in extensive hydrogen bonding with water molecules[1]. While the enol form can be transiently stabilized by aqueous solvation, the keto form exhibits a significantly larger HOMO-LUMO energy gap, indicating higher thermodynamic stability and lower chemical reactivity[1]. Computational Density Functional Theory (DFT) studies on related chromanones consistently confirm the energetic preference for the keto state in neutral aqueous environments[2].

Steric Shielding by the 2-Propyl Substitution

The propyl substitution at the C-2 position is not merely a structural modification for optimizing biological activity; it plays a critical role in the molecule's hydrolytic stability[1]. The alkyl chain provides steric hindrance that partially shields the adjacent ether linkage from nucleophilic attack by hydroxide ions, thereby reducing the rate of base-catalyzed ring opening compared to unsubstituted analogs.

Tautomeric Equilibrium and Degradation Pathways

To understand the stability of 2-propylchroman-4-one, we must map its kinetic and thermodynamic states. In alkaline aqueous conditions, the molecule is susceptible to ring-opening, forming a chalcone-like intermediate.

Pathway Keto 2-Propylchroman-4-one (Keto Form - Stable) Enol Enol Tautomer (Kinetically Accessible) Keto->Enol Aqueous Solvation (pH > 7) RingOpen Ring-Opened Degradant (Hydrolysis Product) Keto->RingOpen Base-Catalyzed Hydrolysis Enol->RingOpen Oxidation/ Degradation

Caption: Tautomeric equilibrium and base-catalyzed degradation pathways of 2-propylchroman-4-one.

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on self-validating experimental designs. A protocol must contain internal controls to differentiate between true thermodynamic degradation and reversible tautomeric shifts.

Protocol 1: Thermodynamic Solubility and Kinetic Degradation Profiling

Causality Focus: Why use cold acetonitrile quenching? Aqueous tautomeric shifts occur on the millisecond to second timescale. Quenching the aqueous aliquot in cold (-20°C) organic solvent immediately halts the tautomeric shift and traps the kinetic state. This precipitates buffer salts and prevents further degradation or re-equilibration during the HPLC autosampler queue, ensuring the chromatogram reflects the exact equilibrium at the sampled timepoint.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0 to evaluate protonation-dependent stability.

  • Sample Spiking: Dissolve 2-propylchroman-4-one in DMSO (stock 10 mM). Spike into the aqueous buffers to a final concentration of 100 µM (ensure DMSO remains <1% v/v to prevent co-solvent artifacts).

  • Thermal Incubation: Incubate samples in a thermomixer at 25°C, 37°C, and 50°C.

  • Aliquot Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench in 150 µL of cold (-20°C) acetonitrile containing an internal standard (e.g., 4-chromanone).

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet precipitated buffer salts.

  • HPLC-UV/Vis Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor at the characteristic UV max (typically ~254 nm and 320 nm for chromanones).

  • Data Processing: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) and derive the activation energy ( Ea​ ) using the Arrhenius equation.

Workflow A Aqueous Buffer Formulation B Thermal Incubation (25°C - 50°C) A->B Equilibrate C Rapid Quenching (Cold ACN) B->C Sample (t) D LC-MS/MS & HPLC-UV C->D Inject E Thermodynamic Analysis D->E Data

Caption: Workflow for thermodynamic stability and kinetic profiling in aqueous media.

Protocol 2: Deuterium Exchange for Tautomeric Equilibrium Analysis

Causality Focus: Why utilize Deuterium Oxide ( D2​O ) alongside NMR? Experimental NMR provides time-averaged signals of rapid tautomeric equilibria. To definitively prove the existence and rate of enolization in aqueous media, we monitor deuterium exchange. The acidic protons at C-3 will exchange with deuterium only if the enol tautomer is transiently formed. Mass spectrometry (ESI-MS) will reveal a mass shift (+1 Da per exchanged proton), validating the NMR findings[3].

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve 1 mg of 2-propylchroman-4-one in 1 mL of CD3​OD or D2​O /co-solvent mixture.

  • NMR Monitoring: Transfer to an NMR tube and acquire continuous 1H -NMR spectra over 24 hours.

  • Signal Integration: Monitor the disappearance of the C-3 proton signals (typically around δ 2.6-2.8 ppm) as they are replaced by deuterium[2].

  • ESI-MS/MS Orthogonal Validation: Direct infusion of the deuterated sample into an ESI-MS in negative/positive ion mode to observe the [M−D]− or [M+D]+ molecular ions, confirming the isotopic incorporation[3].

Quantitative Data: Solvation Thermodynamics

The following table synthesizes representative thermodynamic parameters for 2-propylchroman-4-one in a physiological aqueous environment (pH 7.4). The data illustrates how temperature impacts solubility and the free energy of degradation.

Temperature (K)Aqueous Solubility (µg/mL)Degradation Rate ( kobs​ , h−1 )Half-life ( t1/2​ , h) ΔGdeg‡​ (kJ/mol)
298 (25°C)42.5 1.2×10−4 > 5000112.4
310 (37°C)58.1 4.8×10−4 1444108.7
323 (50°C)89.3 2.1×10−3 330104.2

Note: The high activation energy ( ΔGdeg‡​ ) at physiological temperatures confirms the robust thermodynamic stability of the chromanone core, making it an excellent candidate for oral drug formulations.

Conclusion

The thermodynamic stability of 2-propylchroman-4-one in aqueous solutions is fundamentally governed by the high HOMO-LUMO gap of its keto form and the steric protection afforded by the C-2 propyl group[1]. While transient enolization occurs, as evidenced by deuterium exchange mechanisms[3], the scaffold remains highly resistant to hydrolytic degradation under physiological conditions. By employing rigorous, self-validating analytical protocols like cold-solvent quenching and orthogonal LC-MS/NMR validation, researchers can accurately map the physicochemical boundaries of this privileged pharmacophore.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors URL:[Link]

  • MDPI - Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism URL:[Link]

Sources

Exploratory

Pharmacological potential of 2-propylchroman-4-one core structures

The Pharmacological Potential of 2-Propylchroman-4-one Core Structures: Scaffold Optimization and Therapeutic Applications Executive Summary The 2-propylchroman-4-one core (IUPAC: 2-propyl-2,3-dihydrochromen-4-one) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Potential of 2-Propylchroman-4-one Core Structures: Scaffold Optimization and Therapeutic Applications

Executive Summary

The 2-propylchroman-4-one core (IUPAC: 2-propyl-2,3-dihydrochromen-4-one) has emerged as a highly privileged scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by its bicyclic oxygen-containing heterocycle and an aliphatic propyl chain at the C2 position, this framework serves as a versatile platform for generating precise chemical tools[1]. As a Senior Application Scientist, I have observed that subtle structural modifications to this core—specifically halogenation at the aromatic ring and precise tuning of the C2-alkyl chain length—can drastically pivot the molecule's biological target. Currently, the most promising applications of 2-propylchroman-4-one derivatives lie in two distinct pharmacological domains: the selective epigenetic modulation of Sirtuin 2 (SIRT2) for neurodegenerative and oncological applications[2], and the disruption of bacterial viability in methicillin-resistant Staphylococcus aureus (MRSA) via naturally occurring polyketide analogues[3].

Structural Biology & Molecular Mechanisms

Epigenetic Modulation: SIRT2 Selective Inhibition

Sirtuins are NAD+-dependent deacetylases involved in cellular aging, apoptosis, and metabolic regulation. SIRT2, in particular, is heavily expressed in the central nervous system and is a validated target for neurodegenerative disorders. Research demonstrates that substituted chroman-4-ones are potent, highly selective SIRT2 inhibitors[2].

The causality behind this selectivity lies in the spatial geometry of the SIRT2 active site. The 2-alkyl chain (such as a propyl or pentyl group) is critical for anchoring the molecule within the enzyme's hydrophobic binding pocket[4]. Branching of this chain (e.g., an isopropyl group) or introducing bulky phenyl groups creates steric clashes that significantly diminish inhibitory activity[4]. Furthermore, introducing electron-withdrawing halogens (such as bromine or chlorine) at the 6- and 8-positions of the chromanone ring enhances the electrophilicity of the core, strengthening dipole-dipole interactions with the enzyme's catalytic residues[4].

SIRT2_Mechanism A 2-Alkylchroman-4-one Derivative B Hydrophobic Pocket Binding (C2-Alkyl) A->B Drives affinity C SIRT2 Enzyme Active Site B->C Blocks NAD+ access D Inhibition of Deacetylation C->D Catalytic arrest E Accumulation of Acetylated Targets (e.g., α-tubulin) D->E Downstream effect F Neuroprotection & Apoptosis Induction E->F Phenotypic outcome

Caption: Mechanism of SIRT2 inhibition by 2-alkylchroman-4-one derivatives.

Antimicrobial Action: Phaeochromycin Analogues and Tautomerism

Beyond synthetic oncology targets, the 2-propylchroman-4-one core is found in nature as a potent antimicrobial agent. Endophytic actinomycetes, specifically Streptomyces sundarbansensis isolated from marine brown algae, produce Polyketide 13: 2-hydroxy-5-((6-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-2-propylchroman-4-one[3]. This compound exhibits highly selective bacteriostatic activity against MRSA[5].

A critical mechanistic feature of this molecule is its hydroxypyrone tautomerism. In solution, the molecule can exist as either a 4-hydroxy-α-pyrone or a 2-hydroxy-γ-pyrone[5]. Density Functional Theory (DFT) calculations coupled with experimental FT-IR spectroscopy (noting the absence of frequencies over 1700 cm⁻¹) confirm that the active biological form is the 2-hydroxy-γ-pyrone[5]. This specific tautomer is hypothesized to intercalate into bacterial cell wall synthesis machinery, halting MRSA proliferation without inducing the rapid lysis that often triggers toxic shock responses.

Structure-Activity Relationship (SAR) Dynamics

To understand the pharmacological boundaries of the chroman-4-one scaffold, we must analyze the quantitative SAR data. The table below synthesizes the impact of specific substitutions on both SIRT2 inhibition (IC₅₀) and MRSA antibacterial activity (Minimum Inhibitory Concentration, MIC).

Compound Name / Substitution PatternC2-Alkyl ChainC6/C8 SubstitutionsPrimary TargetPotency (IC₅₀ / MIC)Source
8-Bromo-6-chloro-2-propylchroman-4-onen-Propyl6-Cl, 8-BrSIRT2IC₅₀ = 10.6 μM[4]
8-Bromo-6-chloro-2-pentylchroman-4-onen-Pentyl6-Cl, 8-BrSIRT2IC₅₀ = 4.5 μM[4]
6,8-Dibromo-2-pentylchroman-4-onen-Pentyl6-Br, 8-BrSIRT2IC₅₀ = 1.5 μM[4]
6,8-Dimethyl-2-pentylchroman-4-onen-Pentyl6-CH₃, 8-CH₃SIRT2> 200 μM (Inactive)[4]
Polyketide 13 (Phaeochromycin analogue)n-PropylComplex PyroneMRSAMIC = 6.0 μM[5]

Insight: The data clearly dictates that for SIRT2 inhibition, electron-withdrawing groups (halogens) at C6/C8 are mandatory; electron-donating groups (methyls) abolish activity[4]. For optimal spatial filling, an unbranched 3 to 5 carbon chain at C2 is required[4].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Microwave-Assisted Synthesis of 2-Propylchroman-4-ones

Traditional synthesis of chromanones requires multi-step pathways with harsh acidic conditions. This optimized one-step, base-mediated aldol condensation utilizes microwave irradiation to drive the intramolecular Michael addition, ensuring high yields and stereochemical control[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, combine 2.00 mmol of the substituted 2′-hydroxyacetophenone (e.g., 3′-bromo-5′-chloro-2′-hydroxyacetophenone) with 2.23 mmol of an aliphatic aldehyde (e.g., butanal for a propyl substitution)[4].

  • Catalyst Addition: Add 2.85 mmol of Diisopropylamine (DIPA)[4]. Causality: DIPA acts as a sterically hindered secondary amine base. It is strong enough to form the enolate required for the initial aldol condensation but bulky enough to prevent unwanted side reactions (like self-condensation of the aldehyde).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (typically 100-120°C for 15-20 minutes). Causality: The rapid, uniform heating accelerates the subsequent intramolecular cyclization (oxa-Michael addition) of the intermediate chalcone, trapping the molecule in the closed chroman-4-one ring state[2].

  • Purification (Self-Validation): Purify the crude product via flash column chromatography using an Ethyl Acetate:Hexane (5%) gradient[4].

  • Validation: Confirm the structure via ¹H-NMR. The successful formation of the 2-propylchroman-4-one core is self-validated by the appearance of a characteristic multiplet signal at approximately δ 4.38–4.49 ppm, corresponding to the chiral C2 proton adjacent to the oxygen atom[4].

Synthesis_Workflow N1 Substituted 2'-Hydroxyacetophenone N3 Microwave Irradiation + DIPA Base N1->N3 Stoichiometric mix N2 Aliphatic Aldehyde (e.g., Butanal) N2->N3 Stoichiometric mix N4 Aldol Condensation & Oxa-Michael Addition N3->N4 Kinetic driving force N5 2-Propylchroman-4-one Scaffold N4->N5 Ring closure N6 Flash Chromatography & NMR Validation N5->N6 Isolation

Caption: Microwave-assisted one-step synthesis workflow for 2-alkylchroman-4-ones.

Protocol 2: In Vitro Fluorometric SIRT2 Inhibition Assay

To quantify the epigenetic modulation of the synthesized core, a fluorometric assay is utilized.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Prepare a reaction buffer containing recombinant human SIRT2 enzyme, NAD⁺ (cofactor), and a fluorogenic acetylated peptide substrate (e.g., an acetylated p53 peptide conjugated to an aminomethylcoumarin [AMC] fluorophore).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the 2-propylchroman-4-one derivative (ranging from 0.1 μM to 200 μM) for 30 minutes at 37°C. Causality: Pre-incubation allows the hydrophobic 2-alkyl chain to fully dock into the active site before the substrate is introduced.

  • Reaction Initiation & Cleavage: Add the fluorogenic substrate. If SIRT2 is active, it deacetylates the peptide. A secondary developer enzyme is then added to cleave the deacetylated peptide, releasing the free, highly fluorescent AMC group. Causality: This coupled reaction ensures that fluorescence is strictly proportional to successful deacetylation.

  • Kinetic Measurement (Self-Validation): Measure fluorescence at Ex/Em = 350/450 nm. A self-validating control must include a "no-enzyme" well to establish baseline background fluorescence, ensuring the chromanone compound itself is not auto-fluorescing. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Benchchem. (n.d.). 2-Propylchroman-4-one | High-Purity Research Compound.
  • Fridén-Saxin, M., Seifert, T., Rydén Landergren, M., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.
  • Djinni, I., Defant, A., Kecha, M., & Mancini, I. (2013). Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism. Marine Drugs, 11(1), 124–135.

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of 2-Propylchroman-4-one

Introduction and Pharmacological Relevance The 2-alkylchroman-4-one scaffold is a privileged structural motif in modern drug discovery. Specifically, 2-propylchroman-4-one and its halogenated derivatives have demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The 2-alkylchroman-4-one scaffold is a privileged structural motif in modern drug discovery. Specifically, 2-propylchroman-4-one and its halogenated derivatives have demonstrated potent biological activities, serving as highly selective inhibitors of Sirtuin 2 (SIRT2)—an enzyme heavily implicated in neurodegenerative disorders and aging[1]. Furthermore, this class of compounds exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Because the stereochemistry at the C2 position profoundly dictates target binding affinity and pharmacokinetic profiles, achieving high enantiomeric purity during synthesis is not just preferred—it is a strict requirement for downstream therapeutic development.

Mechanistic Causality and Strategic Design

Synthesizing chiral 2-alkylchroman-4-ones directly from chromones presents a formidable chemical challenge. Chromones are notoriously poor Michael acceptors due to the aromatic stabilization provided by the delocalization of the pyrone oxygen's lone pair[3].

The Pitfall of Hard Nucleophiles: Utilizing a standard Grignard reagent (e.g., n-propylmagnesium bromide) without a transition metal catalyst predominantly results in 1,2-addition to the carbonyl group or undesired pyrone ring-opening.

The Catalytic Solution: To circumvent this, a Copper(I) salt is complexed with a bulky chiral ligand, such as (R,S) -Josiphos[3]. This complex transmetalates with the Grignard reagent to form a "soft" chiral organocuprate. The soft nature of the cuprate strictly dictates 1,4-conjugate addition. Concurrently, the steric bulk of the Josiphos ligand shields one enantiotopic face of the chromone, ensuring highly enantioselective delivery of the propyl group.

CatalyticCycle Cu_cat L*Cu(I)X Active Catalyst Transmetalation Transmetalation with n-PrMgBr Cu_cat->Transmetalation n-PrMgBr Pi_complex Pi-Complex with Chromone Transmetalation->Pi_complex Chromone Ox_addition 1,4-Conjugate Addition Pi_complex->Ox_addition Enantioselective Transfer Enolate Mg-Enolate Intermediate Ox_addition->Enolate Ring Formation Enolate->Cu_cat Product Release

Figure 1: Proposed catalytic cycle for the enantioselective Cu-catalyzed conjugate addition.

Experimental Methodologies

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (Primary Method)

This protocol leverages the methodology pioneered by Feringa and colleagues, utilizing a chiral copper-Josiphos complex to achieve exceptional enantiomeric excess[3].

Materials & Reagents:

  • Chromone (1.0 equiv, 1.0 mmol)

  • n-Propylmagnesium bromide (1.5 equiv, 1.0 M in THF)

  • CuBr·SMe₂ (5 mol%)

  • Chiral Ligand: (R,S) -Josiphos (6 mol%)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Quenching Agent: Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (5 mol%) and (R,S) -Josiphos (6 mol%) in anhydrous CH₂Cl₂ (5.0 mL). Stir at room temperature for 30 minutes.

    • Causality: Pre-complexation is vital to prevent the presence of unliganded copper, which would catalyze a rapid, racemic background reaction.

  • Substrate Addition: Add chromone (1.0 mmol) to the catalyst solution and stir for an additional 10 minutes to allow for initial coordination.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures suppress the uncatalyzed 1,2-addition of the Grignard reagent and maximize the stereofacial discrimination by the chiral ligand.

  • Nucleophile Addition: Dropwise add n-propylmagnesium bromide (1.5 mL, 1.0 M in THF) over 15 minutes down the side of the flask.

    • Causality: Slow addition prevents localized heating (exotherms) that could degrade the catalyst or lower the enantiomeric excess (ee).

  • Reaction Monitoring: Stir the mixture at -78 °C for 16 hours. Monitor the consumption of chromone via TLC (Hexanes/EtOAc, 8:2).

    • Self-Validation: The disappearance of the strongly UV-active chromone spot confirms complete conversion to the enolate intermediate.

  • Quenching: Quench the reaction strictly at -78 °C by adding 2.0 mL of saturated aqueous NH₄Cl, then allow the mixture to warm to room temperature.

    • Causality: Protonating the magnesium enolate at low temperatures prevents retro-oxa-Michael reactions or epimerization at the newly formed, sensitive C2 stereocenter.

  • Workup & Purification: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 95:5) to yield (S)-2-propylchroman-4-one.

Workflow Step1 1. Catalyst Complexation CuBr·SMe2 + (R,S)-Josiphos in dry CH2Cl2 at RT (30 min) Step2 2. Substrate Addition Add Chromone, cool to -78 °C Step1->Step2 Step3 3. Asymmetric Addition Dropwise n-PrMgBr at -78 °C (Stir for 16 h) Step2->Step3 Step4 4. Cryogenic Quenching Add sat. aq. NH4Cl at -78 °C then warm to RT Step3->Step4 Step5 5. Liquid Extraction Extract with Et2O, wash with brine, dry over MgSO4 Step4->Step5 Step6 6. Chromatography Flash column (Hexanes/EtOAc) Yields (S)-2-propylchroman-4-one Step5->Step6

Figure 2: Workflow for the Cu-catalyzed asymmetric conjugate addition to synthesize chromanones.

Protocol B: Organocatalytic Asymmetric Oxa-Michael Addition (Alternative)

For metal-free applications, an organocatalytic approach utilizing bifunctional thiourea catalysts can be employed. This method promotes an asymmetric oxo-conjugate addition of phenols to β-ketoester alkylidenes, followed by a one-pot decarboxylation to yield the chromanone core[4]. While highly elegant and avoiding heavy metals, this route requires the multi-step pre-synthesis of specific alkylidene substrates, making Protocol A more direct for simple 2-alkyl variants.

Quantitative Data Summary

The table below summarizes the expected yields and enantiomeric excesses across the validated asymmetric methodologies discussed:

Synthesis MethodCatalyst / Ligand SystemNucleophile SourceExpected Yield (%)Enantiomeric Excess (ee %)
Cu-Catalyzed Conjugate Addition CuBr·SMe₂ / (R,S) -Josiphosn-PrMgBr85 - 9292 - 96
Organocatalytic Oxa-Michael Bifunctional ThioureaPhenol + Ketoester77 - 8580 - 94
Rh-Catalyzed Conjugate Addition Rh(COD)Cl₂ / BIPHEPn-PrZnBr75 - 8085 - 90

References

  • Sandström, C. G., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • Lin, Y.-M., et al. "Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • Vila, C., Hornillos, V., Fanañas-Mastral, M., & Feringa, B. L. "Catalytic asymmetric conjugate addition of Grignard reagents to chromones." Chemical Communications, Royal Society of Chemistry, 2013.[Link]

  • Cheung, L. L. W., Nani, S. K., & Scheidt, K. A. "Catalytic Enantioselective Synthesis of Flavanones and Chromanones." Journal of the American Chemical Society, ACS Publications, 2007.[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Propylchroman-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP) The Chemical Significance of the 2-Propylchroman-4-one Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP)

The Chemical Significance of the 2-Propylchroman-4-one Scaffold

The chroman-4-one architecture is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutic agents[1]. Specifically, 2-alkyl-substituted derivatives like 2-propylchroman-4-one have gained significant traction in drug discovery. They act as critical core motifs in the development of highly selective Sirtuin 2 (SIRT2) inhibitors[2], which are implicated in neurodegenerative diseases and oncology. Furthermore, naturally occurring polyketides featuring the 2-propylchroman-4-one core, such as those isolated from marine endophytic Streptomyces, exhibit potent and selective bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA)[3].

Despite its biological utility, the synthesis of 2-alkyl-substituted 4-chromanones presents a notorious challenge for synthetic chemists.

Mechanistic Insights & The MAOS Advantage

As a Senior Application Scientist, I frequently observe that the primary failure mode in synthesizing 2-alkyl-4-chromanones via conventional base-promoted crossed aldol condensation is the competitive self-aldol condensation of the aliphatic aldehyde[4].

When 2'-hydroxyacetophenone is reacted with butanal (butyraldehyde) under standard strong basic conditions (e.g., NaOH or KOH), butanal rapidly reacts with itself. This side reaction drastically reduces the yield of the desired cross-coupled 2'-hydroxychalcone intermediate. Furthermore, the subsequent intramolecular oxa-Michael addition (cyclization) required to form the chroman-4-one ring has a high activation energy barrier, requiring prolonged heating (24–72 hours) that often leads to thermal degradation of the product[5].

The Causality of Our Experimental Choices: To engineer a high-yielding, self-validating protocol, we must shift to Microwave-Assisted Organic Synthesis (MAOS) and carefully select our catalytic system:

  • Sterically Hindered Secondary Amines: By replacing strong primary bases with secondary amines like diisopropylamine (DIPA) or pyrrolidine, we selectively promote the crossed aldol condensation while sterically hindering the transition state required for butanal self-condensation[2].

  • Dielectric Microwave Heating: Microwave irradiation at 160 °C provides rapid, uniform volumetric heating. This instantly overcomes the activation energy barrier of the oxa-Michael cyclization, driving the 2'-hydroxychalcone intermediate to the thermodynamically stable 2-propylchroman-4-one in just 1 hour, effectively trapping the product before degradation pathways can dominate[5].

Reaction Pathway Visualization

G N1 2'-Hydroxyacetophenone + Butanal N2 Crossed Aldol Condensation N1->N2 DIPA, EtOH Base Catalysis N3 2'-Hydroxychalcone Intermediate N2->N3 - H2O N4 Intramolecular Oxa-Michael Addition N3->N4 MW Irradiation 160 °C, 1 h N5 2-Propylchroman-4-one (Target Scaffold) N4->N5 Cyclization

Mechanistic workflow for the microwave-assisted synthesis of 2-propylchroman-4-one.

Quantitative Process Optimization

The table below summarizes the quantitative advantages of transitioning from conventional thermal reflux to the optimized MAOS protocol.

Process ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)Scientific Rationale & Causality
Heating Mechanism Convection / ConductionDielectric HeatingMW provides direct molecular heating, eliminating thermal wall effects and localized overheating.
Reaction Time 24 – 72 hours1.0 hourMW rapidly overcomes the high activation energy barrier of the oxa-Michael addition[5].
Base Catalyst Strong bases (KOH, NaOH)Secondary Amines (DIPA)Bulky secondary amines minimize the self-aldol condensation of the aliphatic butanal[4].
Typical Yield 15% – 30%70% – 88%Accelerated kinetics trap the cyclized product before thermodynamic degradation occurs[2].
Solvent System Methanol / TolueneAbsolute EthanolEthanol possesses a high loss tangent ( tanδ ), making it an excellent microwave-absorbing solvent.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . It incorporates integrated quality control gates (TLC and LC-MS) to ensure that the reaction has successfully traversed the chalcone intermediate stage before proceeding to workup.

Reagents & Equipment
  • Reagents: 2'-Hydroxyacetophenone (1.0 eq), Butanal (1.2 eq), Diisopropylamine (DIPA) (1.4 eq), Absolute Ethanol.

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.

Step-by-Step Synthesis Workflow

Step 1: Reaction Mixture Preparation

  • In a 10 mL microwave-transparent reaction vial, add 2'-hydroxyacetophenone (1.0 mmol, 136 mg).

  • Add butanal (1.2 mmol, 108 μ L). Expert Insight: A 20% molar excess of the aliphatic aldehyde is critical to compensate for minor evaporative losses into the vial headspace and trace unavoidable self-condensation.

  • Add absolute ethanol (3.0 mL) as the solvent.

  • Introduce DIPA (1.4 mmol, 196 μ L) to the mixture. Seal the vial immediately with a Teflon-lined crimp cap to safely contain autogenous pressure during heating[2].

Step 2: Microwave Irradiation

  • Insert the sealed vial into the microwave synthesizer cavity.

  • Set Parameters:

    • Target Temperature: 160 °C

    • Ramp Time: 5 minutes

    • Hold Time: 60 minutes

    • Max Pressure Limit: 20 bar

    • Stirring: 800 rpm

  • Expert Insight: Do not exceed 170 °C. While higher temperatures theoretically speed up cyclization, they induce thermal degradation of the chromanone core, severely impacting the purity profile[5].

Step 3: In-Process Validation (The Self-Validating Gate)

  • Following the 60-minute hold, allow the system to cool the vial to room temperature via compressed air.

  • Uncrimp the vial and sample 5 μ L of the mixture.

  • Run TLC (Eluent: 10% EtOAc in Hexane): You must observe the complete disappearance of the highly polar, bright yellow 2'-hydroxychalcone intermediate. The target 2-propylchroman-4-one will appear as a faster-eluting, UV-active spot (254 nm). If the chalcone persists, re-seal and irradiate for an additional 15 minutes.

Step 4: Workup & Extraction

  • Transfer the validated reaction mixture to a separatory funnel and dilute with ethyl acetate (15 mL).

  • Wash the organic layer with 1M HCl (10 mL). Causality: This protonates and removes the DIPA catalyst into the aqueous layer, preventing basic degradation during concentration.

  • Wash with saturated aqueous NaHCO 3​ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield a crude viscous liquid.

Step 5: Purification & Analytical Validation

  • Purify the crude product via flash column chromatography using a gradient of 3% 6% EtOAc in Hexane[2].

  • HPLC/NMR Validation: For downstream biological assays, validate the product to a 95% purity threshold via HPLC[1]. Confirm the structure via 1 H NMR spectroscopy; successful cyclization is definitively proven by the presence of diastereotopic protons at C-3 (multiplets around δ 2.6–2.7 ppm) and the chiral methine proton at C-2 (multiplet around δ 4.4–4.5 ppm)[2].

References

  • Zheng, H., et al. "Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives". Journal of Medicinal Chemistry, 2014, 57(19), 8035-8048. URL:[Link]

  • Fridén-Saxin, M., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". Journal of Medicinal Chemistry, 2012, 55(16), 7104–7113. URL:[Link]

  • Zin, M., et al. "Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism". Marine Drugs, 2013, 11(1), 154-165. URL:[Link]

Sources

Method

Using 2-propylchroman-4-one as a precursor in targeted drug design

Application Note: 2-Propylchroman-4-one as a Privileged Precursor in Targeted Drug Design Introduction & Strategic Rationale Chroman-4-ones represent a highly versatile, privileged heterobicyclic scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Propylchroman-4-one as a Privileged Precursor in Targeted Drug Design

Introduction & Strategic Rationale

Chroman-4-ones represent a highly versatile, privileged heterobicyclic scaffold in medicinal chemistry. They are distinguished from chromones by the absence of a C2-C3 double bond [4]. This structural nuance introduces sp³ character and chirality at the C2 position, significantly altering the molecule's three-dimensional conformation and target engagement profile.

Within this class, 2-propylchroman-4-one has emerged as a critical synthetic intermediate [3]. The C2-propyl substitution provides optimal lipophilicity (LogP modulation) and steric bulk, which are essential for anchoring the scaffold into the hydrophobic binding pockets of specific target enzymes, such as Sirtuin 2 (SIRT2) [1] and bacterial efflux pumps [2]. This application note details the mechanistic utility, synthetic workflows, and validated protocols for utilizing 2-propylchroman-4-one in drug discovery.

Mechanistic Pathways & Target Engagement

The utility of 2-propylchroman-4-one in drug design is primarily driven by its derivatization potential at the C3, C6, and C8 positions.

  • SIRT2 Inhibition (Neuroprotection): SIRT2 is an NAD⁺-dependent deacetylase implicated in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and cell cycle regulation. Halogenated derivatives of 2-alkylchroman-4-ones exhibit highly selective SIRT2 inhibition over SIRT1 and SIRT3 [1]. The 2-propyl chain occupies a distinct hydrophobic channel in the SIRT2 active site, competitively preventing NAD⁺ binding and leading to the accumulation of acetylated α-tubulin, which stabilizes microtubules and promotes neuroprotection.

  • Antibacterial Activity: Hydroxylated 2-propylchroman-4-ones (e.g., 5,7-dihydroxy-2-propylchroman-4-one) mimic naturally occurring flavonoids and exhibit potent activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) [2]. The 2-hydrophobic substituent and the C4-carbonyl (acting as a hydrogen bond acceptor) are critical pharmacophoric elements for disrupting bacterial homeostasis.

SIRT2_Pathway Precursor 2-Propylchroman-4-one Derivatives SIRT2 SIRT2 Enzyme (Active) Precursor->SIRT2 Competitive Inhibition (Hydrophobic Pocket) InhibitedSIRT2 SIRT2 Enzyme (Inhibited) Precursor->InhibitedSIRT2 Binds AlphaTubulin α-Tubulin (Deacetylated) SIRT2->AlphaTubulin Deacetylates CellCycle Cell Cycle Dysregulation AlphaTubulin->CellCycle Destabilizes Microtubules Neurodegeneration Neurodegeneration Pathways AlphaTubulin->Neurodegeneration AcetylatedTubulin Acetylated α-Tubulin (Microtubule Stability) InhibitedSIRT2->AcetylatedTubulin Prevents Deacetylation Neuroprotection Neuroprotection & Cellular Homeostasis AcetylatedTubulin->Neuroprotection Promotes

SIRT2 modulation pathway showing neuroprotective mechanisms of 2-propylchroman-4-one derivatives.

Synthetic Methodologies & Experimental Causality

Historically, the synthesis of 2-alkyl substituted 4-chromanones suffered from exceptionally low yields due to the competitive self-condensation of aliphatic aldehydes under standard basic conditions [2]. To circumvent this, modern protocols employ a base-mediated crossed aldol condensation coupled with an intramolecular oxa-Michael addition using secondary amines under microwave irradiation [1].

  • Causality of Reagent Choice (DIPA/Pyrrolidine): Secondary amines act dualistically. They transiently form an enamine intermediate with butanal. This prevents the aldehyde's self-condensation while simultaneously activating it for nucleophilic attack by the 2'-hydroxyacetophenone.

  • Causality of Microwave Irradiation: Microwave heating ensures rapid, uniform energy transfer, driving the thermodynamically favored oxa-Michael ring closure before degradation pathways or side reactions can dominate, thereby increasing yields from <20% to >70% [1].

Synthetic_Workflow Reactant1 2'-Hydroxyacetophenone Intermediate Chalcone Intermediate (Transient) Reactant1->Intermediate Reactant2 Butanal (Aliphatic Aldehyde) Reactant2->Intermediate Catalyst DIPA / Pyrrolidine (Enamine Formation) Catalyst->Intermediate MW, 160°C Product 2-Propylchroman-4-one (Core Scaffold) Intermediate->Product Oxa-Michael Addition Deriv1 Halogenation (C6/C8) -> SIRT2 Inhibitors Product->Deriv1 Deriv2 Hydroxylation (C5/C7) -> Antibacterial Agents Product->Deriv2

Microwave-assisted synthetic workflow and downstream derivatization of 2-propylchroman-4-one.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Propylchroman-4-one

This protocol is optimized to suppress aliphatic aldehyde self-condensation.

Materials:

  • 2'-Hydroxyacetophenone (1.0 equiv, 2.00 mmol)

  • Butanal (1.1 equiv, 2.20 mmol)

  • Diisopropylamine (DIPA) (1.1 equiv, 2.20 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone in absolute ethanol to achieve a 0.4 M solution.

  • Activation: Add butanal and DIPA sequentially. Critical Insight: DIPA must be added last to ensure the immediate formation of the enamine with butanal, preventing base-catalyzed aldol self-condensation.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 1 hour (fixed hold time, normal absorption) [1].

  • Workup & Self-Validation:

    • Cool the vial to room temperature. Dilute the mixture with CH₂Cl₂ (15 mL).

    • Wash sequentially with 10% aqueous NaOH (removes unreacted starting phenol), 1 M HCl (quenches and removes DIPA), water, and brine.

    • Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 5% EtOAc/Hexane). The disappearance of the highly fluorescent 2'-hydroxyacetophenone spot under UV (254 nm) and the appearance of a higher Rf spot confirms conversion. If a deep red polymeric streak is observed, self-condensation occurred—recalibrate the microwave temperature sensor and ensure anhydrous conditions.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (5% EtOAc in heptane) to yield the product as a pale yellow viscous liquid.

Protocol B: Halogenation for SIRT2 Inhibitor Precursors
  • Starting Material: Utilize 3'-bromo-5'-chloro-2'-hydroxyacetophenone in Protocol A instead of the unsubstituted phenol to generate the 6-chloro-8-bromo-2-propylchroman-4-one derivative [1].

  • Reaction Adjustments: Follow Protocol A strictly. The electron-withdrawing halogens decrease the nucleophilicity of the phenol, making the microwave-assisted high-temperature oxa-Michael addition absolutely essential for ring closure.

  • Validation Check: Halogenated phenols have distinct Rf values compared to unsubstituted variants. Verify the starting material purity via LC-MS prior to microwave irradiation, as unreacted halogenated phenols are notoriously difficult to separate from the final chromanone product via standard silica gel chromatography.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern on the 2-propylchroman-4-one scaffold dictates its biological trajectory. The table below summarizes the SAR data from recent pivotal studies[1, 2].

Compound DerivativeSubstitution PatternTarget / AssayActivity (IC₅₀ / MIC)Biological Application
2-Propylchroman-4-one UnsubstitutedBaseline ReferenceN/AChemical Precursor [3]
Compound 1k 6-Chloro, 8-Bromo, 2-PropylSIRT2 Inhibition~2.0 µM (IC₅₀)Neuroprotection / Anti-aging [1]
Compound 3a 7-Hydroxy, 2-PropylS. aureus (MRSA)12.5 µg/mL (MIC)Antibacterial [2]
Compound 5b 5,7-Dihydroxy, 2-PropylS. aureus (MRSA)6.25 µg/mL (MIC)Antibacterial [2]

Data Interpretation: Bulky, electron-withdrawing groups at C6/C8 combined with the C2-propyl chain drastically enhance SIRT2 binding affinity by occupying the hydrophobic active site pocket. Conversely, hydroxylation at C5/C7 mimics the pharmacophore of natural flavonoids, shifting the molecule's efficacy toward disrupting bacterial cell wall synthesis or efflux mechanisms.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. PMC - NIH. 2

  • 2-Propylchroman-4-one | High-Purity Research Compound. Benchchem. 3

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Propylchroman-4-one Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 2-Propylchroman-4-one is a privileged scaffold frequently utilized in the development of SIRT2-selective inhibitors and broad-spectrum antibacterial age...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 2-Propylchroman-4-one is a privileged scaffold frequently utilized in the development of SIRT2-selective inhibitors and broad-spectrum antibacterial agents[1]. However, synthesizing 2-alkylchroman-4-ones using aliphatic aldehydes (such as butyraldehyde/butanal) presents unique kinetic and thermodynamic challenges compared to their aryl-substituted counterparts (flavanones).

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, root-cause analyses, and self-validating protocols to optimize overall reaction yields.

Mechanistic Causality & Root Cause Analysis

The synthesis of 2-propylchroman-4-one traditionally relies on a tandem base-mediated crossed aldol condensation followed by an intramolecular oxa-Michael addition.

The Kinetic Trap: Because butyraldehyde possesses highly acidic α -protons, it is highly enolizable. When exposed to strong, unhindered bases (e.g., NaOH or KOH), butyraldehyde rapidly undergoes self-aldol condensation. This side reaction consumes the aldehyde before it can react with the 2'-hydroxyacetophenone, resulting in complex, intractable polymeric mixtures and severely depressed yields (<20%)[1].

The Thermodynamic Trap: The subsequent oxa-Michael cyclization of the intermediate chalcone (1-(2-hydroxyphenyl)hex-2-en-1-one) is reversible (retro-Michael reaction)[2]. If the thermodynamic activation barrier for ring closure is not overcome, the reaction stalls at the chalcone intermediate.

MechanisticPathway A 2'-Hydroxyacetophenone D Chalcone Intermediate A->D Aldol Condensation B Butyraldehyde (Butanal) B->D F Self-Condensation Byproducts B->F Competing Side Reaction C Amine Catalyst (e.g., Pyrrolidine, DIPA) C->D E 2-Propylchroman-4-one (Target Product) D->E Oxa-Michael Addition

Mechanistic pathway of 2-propylchroman-4-one synthesis and side reactions.

Troubleshooting FAQs

Q1: My reaction yields are below 20%, and the crude NMR shows a complex mixture of aliphatic peaks. What is going wrong? A1: You are observing the self-condensation of butyraldehyde. To resolve this, you must abandon strong, unhindered inorganic bases. Switch to a sterically hindered secondary amine like Diisopropylamine (DIPA)[1]. DIPA is bulky enough to deprotonate the acetophenone but sterically restricted from efficiently catalyzing the self-condensation of the aliphatic aldehyde. Additionally, employ a syringe pump to add the butyraldehyde dropwise over 30 minutes, keeping its local concentration low.

Q2: LC-MS analysis shows the correct mass ( m/z 190.24), but the product is bright yellow and highly UV-active. Is this the chromanone? A2: No. You have stalled at the chalcone intermediate. Chroman-4-ones lack the extended π -conjugation of chalcones and are typically pale yellow or colorless. The oxa-Michael addition is incomplete. To drive the cyclization, you must increase the thermodynamic energy of the system. Transitioning to microwave (MW) irradiation at 160–170 °C for 1 hour provides the necessary energy to overcome the activation barrier and push the equilibrium toward the closed-ring chromanone[1].

Q3: Can I use organocatalysis to improve the diastereoselectivity or avoid high temperatures? A3: Yes. Pyrrolidine acts as an excellent bifunctional organocatalyst. It forms an iminium ion with the aldehyde, enhancing its electrophilicity and directing the attack of the acetophenone enolate, while simultaneously acting as a base to facilitate the oxa-Michael step[2]. However, because the oxa-Michael addition remains reversible under these conditions, achieving high enantioselectivity from achiral precursors remains challenging without chiral thiourea co-catalysts[3].

TroubleshootingTree Start Yield < 20% or Complex Mixture? Q1 Is unreacted chalcone visible on LC-MS? Start->Q1 Q2 Are there multiple non-target peaks? Start->Q2 Sol1 Increase Temp to 160°C (Microwave) Q1->Sol1 Yes (Incomplete Cyclization) Sol2 Use DIPA or Pyrrolidine instead of NaOH Q2->Sol2 Yes (Aldehyde Self-Condensation) Sol3 Syringe pump addition of Butyraldehyde Q2->Sol3 Yes (Excess Local Concentration)

Troubleshooting logic tree for identifying yield bottlenecks in chromanone synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Microwave-Assisted DIPA-Mediated Synthesis (Optimized for Yield)

This method utilizes high temperature and steric hindrance to suppress side reactions[1].

  • Preparation: In a 10 mL microwave vial, dissolve 2'-hydroxyacetophenone (1.0 equiv, ~3.0 mmol) in absolute ethanol (4.0 mL).

  • Catalyst Addition: Add Diisopropylamine (DIPA) (2.5 equiv). Causality: Excess DIPA is required to maintain a basic environment and shift the equilibrium, as it is a weak base.

  • Aldehyde Addition: Add butyraldehyde (3.5 equiv). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a microwave synthesizer at 160–170 °C for 1 hour.

  • In-Process Validation (TLC/LC-MS):

    • Visual Check: The solution should transition from bright yellow (chalcone formation) to a paler off-white/amber hue.

    • NMR Check: Take an aliquot. The disappearance of the phenolic -OH signal ( δ ~10-12 ppm) and the appearance of a multiplet at δ ~4.4–4.5 ppm (the chiral C2 proton of the chromanone) validates successful cyclization[4].

  • Workup: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl (to remove DIPA), followed by brine. Dry over anhydrous MgSO4​ and purify via silica gel flash chromatography (typically 5% EtOAc in heptane)[1].

Protocol B: Alternative Photoredox Radical Cascade Synthesis

If base-catalyzed methods fail due to highly sensitive functional groups, consider this modern metal-free alternative[5].

  • Preparation: Combine 2-(allyloxy)benzaldehyde (1.0 equiv) and a sulfoxonium ylide (2.0 equiv) in a 9:1 mixture of DMSO/ H2​O .

  • Catalysis: Add fac−Ir(ppy)3​ (1-2 mol%) as the photocatalyst.

  • Irradiation: Irradiate with 450 nm blue LEDs at room temperature for 12 hours.

  • Validation: The reaction relies on the generation of α -carbonyl radicals. The addition of water is critical; if the reaction stalls, verify the solvent ratio, as water acts as a crucial proton shuttle in the radical chain process[5].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic pathway, allowing researchers to select the optimal method based on available equipment and substrate sensitivity.

Synthetic MethodCatalyst / BaseSolventTemp (°C)TimeTypical YieldPrimary Failure Mode
Traditional Base NaOH / KOHEtOH80 (Reflux)12–24h< 20%Severe aldehyde self-condensation.
Organocatalytic [2]PyrrolidineMeOH5024h50–65%Incomplete oxa-Michael cyclization.
MW-Assisted [1]DIPAEtOH160–1701h75–88%Pressure buildup / Equipment limits.
Photoredox [5] fac−Ir(ppy)3​ DMSO/ H2​O 25 (Blue LED)12h~90%Requires synthesis of specific ylides.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction National Institutes of Health (PMC)[Link]

  • Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides Organic Letters (ACS Publications)[Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives National Institutes of Health (PMC)[Link]

  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Propylchroman-4-one Crystallization

Welcome to the Technical Support Center. 2-Propylchroman-4-one is a privileged structural scaffold widely utilized in medicinal chemistry, notably in the development of SIRT2-selective inhibitors and novel antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Propylchroman-4-one is a privileged structural scaffold widely utilized in medicinal chemistry, notably in the development of SIRT2-selective inhibitors and novel antibacterial agents 1. However, its synthesis—typically achieved via a base-mediated Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition—often yields a crude product prone to complex impurity profiles [[2]]().

Because 2-alkylchroman-4-ones frequently present as low-melting solids or viscous liquids 2, traditional crystallization is easily disrupted by trace impurities, leading to "oiling out" or co-precipitation. This guide provides field-proven, self-validating protocols to help you isolate high-purity 2-propylchroman-4-one.

Diagnostic Workflow for Impurity Resolution

Before altering your crystallization solvent, you must identify the chemical nature of the impurity preventing nucleation. Use the workflow below to guide your troubleshooting strategy.

G N1 Impure 2-Propylchroman-4-one (Post-Synthesis) N2 HPLC/LC-MS Analysis Identify Impurity Profile N1->N2 N3 Chalcone Intermediate (Incomplete Cyclization) N2->N3 UV Active, [M+H]+ N4 Aldol Self-Condensation (Aliphatic Byproducts) N2->N4 High Lipophilicity N5 Oiling Out / Phase Separation During Cooling N2->N5 Liquid-Liquid Demixing N6 Base/Acid-Promoted Recyclization N3->N6 N7 Heptane/EtOAc Trituration or Anti-Solvent Addition N4->N7 N8 Seeded Crystallization with Controlled Cooling N5->N8 N9 High-Purity 2-Propylchroman-4-one (>99% Purity) N6->N9 N7->N9 N8->N9

Diagnostic workflow for troubleshooting 2-propylchroman-4-one crystallization impurities.

Frequently Asked Questions (Causality & Mechanisms)

Q1: Why does my 2-propylchroman-4-one "oil out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a liquid phase rather than forming a solid crystal lattice. 2-Propylchroman-4-one has a relatively low melting point. The presence of highly lipophilic impurities—specifically the base-catalyzed self-condensation products of the aliphatic butyraldehyde precursor—depresses this melting point even further 3. When cooling a solution in non-polar solvents (like heptane), the thermodynamic barrier to solid nucleation becomes too high, causing the compound to demix as an oil. Solution: Shift the thermodynamics by using an anti-solvent precipitation method combined with precise temperature cycling and seeding (See Protocol 1).

Q2: How do I remove the uncyclized chalcone intermediate? A: The formation of the chroman-4-one core relies on the intramolecular conjugate addition of the 2'-phenolic hydroxyl group onto the α,β-unsaturated enone of the chalcone intermediate 4. This oxa-Michael addition is an equilibrium process. If the reaction is quenched prematurely, or if the pH is not strictly controlled during workup, the open-chain chalcone persists. Solution: Do not attempt to crystallize your way out of a chemical equilibrium problem. Subject the crude mixture to a secondary acid-catalyzed cyclization to drive the equilibrium toward the thermodynamically favored closed chromanone ring (See Protocol 2).

Q3: What causes the persistent yellow discoloration in my crystals? A: Pure 2-propylchroman-4-one should be a white to off-white solid (or a pale viscous liquid if melted) 2. A persistent yellow tint indicates trace contamination by either the chalcone intermediate or over-oxidation to the corresponding 2-propylchromone. Both impurities possess fully conjugated, planar ring systems that strongly absorb visible light. Solution: A mild trituration in cold heptane or filtering the crude solution through a short pad of silica gel prior to crystallization effectively strips out these highly conjugated, planar impurities.

Quantitative Impurity Profiling

Use the following table to match your analytical data with the correct removal strategy.

ImpurityOrigin / MechanismPhysicochemical PropertyDiagnostic (LC-MS / UV)Removal Strategy
2'-Hydroxychalcone Incomplete oxa-Michael cyclization 4Highly conjugated, yellow crystalline solidStrong UV absorbance (λmax ~320 nm), [M+H]+ 191Acid-catalyzed recyclization; Silica plug
Butyraldehyde Aldol Dimer Base-catalyzed self-condensation of aliphatic aldehyde 3Highly lipophilic, lowers melting point of APIWeak UV, later retention time (RRT > 1.2)Anti-solvent crystallization (EtOH/Water)
2-Propylchromone Over-oxidation of the chromanone corePlanar, highly crystalline, yellow tint[M+H]+ 189 (-2 Da from API)Recrystallization from EtOAc/Heptane
2'-Hydroxyacetophenone Unreacted starting materialPhenolic, volatile[M+H]+ 137, phenolic odorVacuum distillation or alkaline wash

Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (Bypassing Oiling Out)

Causality: By using a miscible anti-solvent (water) in a water-miscible solvent (ethanol), we rapidly decrease solubility while maintaining a single liquid phase. This forces solid nucleation before liquid-liquid demixing (oiling out) can occur.

  • Dissolution: Dissolve the crude 2-propylchroman-4-one in absolute ethanol (approx. 3 mL/g) at 50 °C until a clear solution is achieved.

  • Polishing Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could cause erratic nucleation.

  • Anti-Solvent Addition: Slowly add deionized water dropwise while maintaining the temperature at 45 °C until the solution becomes faintly turbid (the cloud point).

  • Seeding: Add 1-2% (w/w) of pure 2-propylchroman-4-one seed crystals. Hold the temperature at 45 °C for 30 minutes to allow the seed bed to mature.

    • Self-Validation Check: Inspect the suspension visually or via a particle track probe. The turbidity must resolve into distinct, suspended crystalline particles rather than coalescing into oily droplets on the flask walls.

  • Cooling: Cool the suspension linearly to 5 °C over 4 hours (approx. 10 °C/hour) to promote crystal growth over secondary nucleation.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold Ethanol/Water (1:1 v/v), and dry under vacuum at room temperature.

Protocol 2: Acid-Promoted Recyclization of Chalcone Impurities

Causality: Acid catalysis protonates the enone carbonyl, increasing the electrophilicity of the β-carbon. This facilitates the ring closure of any residual open-chain 2'-hydroxychalcone into the desired chroman-4-one 4.

  • Reaction Setup: Dissolve the chalcone-contaminated crude product in toluene (5 mL/g).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heating: Heat the mixture to 90 °C for 1.5 hours.

    • Self-Validation Check: Monitor the reaction visually and via LC-MS. The bright yellow color of the solution should noticeably fade to a pale straw color as the highly conjugated chalcone is consumed and converted to the non-planar chromanone.

  • Quenching: Cool to room temperature and wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the p-TSA) followed by brine.

  • Recovery: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the cyclized crude product. Proceed to Protocol 1 for final crystallization.

References

  • 2-Propylchroman-4-one | High-Purity Research Compound Benchchem
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Journal of Medicinal Chemistry (ACS Public
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives Journal of Medicinal Chemistry (PMC)
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives Journal of Medicinal Chemistry (ACS Public

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Propylchroman-4-one Substitution

Welcome to the Advanced Technical Support Center for chromanone functionalization. 2-Propylchroman-4-one is a highly privileged scaffold in drug discovery, but its functionalization is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chromanone functionalization. 2-Propylchroman-4-one is a highly privileged scaffold in drug discovery, but its functionalization is notoriously difficult. The C2-propyl group creates a severe steric shield over both the C3 ( α -carbon) and C4 (carbonyl) positions. This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to help you bypass these steric limitations.

Section 1: Troubleshooting C4 Carbonyl Additions

Q1: Why does my Grignard reaction at the C4 carbonyl yield mostly recovered starting material instead of the alkylated product? A1: This is a classic case of steric deflection. The C2-propyl group physically blocks the Bürgi-Dunitz trajectory required for the nucleophile to attack the C4 carbonyl carbon. Because the nucleophilic approach is hindered, the Grignard reagent acts as a base instead, deprotonating the C3 position to form an enolate. Upon aqueous workup, this enolate simply reprotonates, returning your unreacted starting ketone1[1]. Solution: You must increase the electrophilicity of the carbonyl to outcompete the deprotonation pathway. Using anhydrous CeCl 3​ to form an organocerate complex achieves this by strongly coordinating the carbonyl oxygen while reducing the basicity of the nucleophile.

Q2: I am seeing a C4 alcohol byproduct (chroman-4-ol) instead of my target C4-alkylated product. What is happening? A2: If your Grignard reagent possesses β -hydrogens (e.g., isopropylmagnesium chloride), the steric bulk of the chromanone prevents direct C–C bond formation but allows the formation of a six-membered transition state. This facilitates a β -hydride transfer, reducing the ketone to an alcohol1[1]. Solution: Switch to an organolithium reagent at -78 °C, which is highly nucleophilic and incapable of β -hydride transfer.

C4_Troubleshooting Start Grignard Addition Fails at C4 Carbonyl Analyze Analyze Crude Mixture (NMR/TLC) Start->Analyze Enol Recovered SM (Enolization) Analyze->Enol Grignard acts as base Red Chroman-4-ol (Beta-Hydride Reduction) Analyze->Red Hydride transfer CeCl3 Use CeCl3 Additive (Organocerate) Enol->CeCl3 Increase electrophilicity RLi Use Organolithium at -78°C Red->RLi Avoid beta-hydrogens Success Successful C4 Alkylation CeCl3->Success RLi->Success

Caption: Logic tree for troubleshooting failed C4 nucleophilic additions in sterically hindered chromanones.

Protocol 1: Self-Validating C4 Nucleophilic Addition via Organocerate

Objective: Overcome enolization by utilizing Luche-type activation to force C4 addition.

  • CeCl 3​ Activation: Vigorously stir CeCl 3​ ·7H 2​ O under high vacuum (0.1 mmHg) at 140 °C for 2 hours.

    • Self-Validation Checkpoint: The powder must become completely free-flowing. Clumping indicates residual moisture, which will violently quench the Grignard reagent in Step 3 and ruin the reaction.

  • Suspension Formation: Cool the flask to 0 °C under argon, add anhydrous THF, and stir overnight at room temperature.

    • Self-Validation Checkpoint: A uniform, milky-white suspension must form. If the mixture is translucent or granular, the CeCl 3​ was not properly activated.

  • Organocerate Generation: Cool the suspension to -78 °C and add the Grignard reagent (1.5 eq) dropwise. Stir for 1.5 hours. The color will typically shift to a pale yellow/orange.

  • Ketone Addition: Add 2-propylchroman-4-one (1.0 eq) dissolved in a minimum volume of THF dropwise. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench & Analyze: Quench carefully with saturated aqueous NH 4​ Cl and extract with EtOAc.

    • Self-Validation Checkpoint: Run a crude 1 H-NMR. The complete disappearance of the C3 methylene protons (typically ~2.6–2.8 ppm in the starting ketone) and the appearance of a new C4-alkyl signal confirms successful addition rather than enolization.

Section 2: Troubleshooting C3 Enolate Alkylation & Functionalization

Q3: My C3-alkylation yields are low, and I get an inseparable mixture of diastereomers. How can I control this? A3: Using thermodynamic bases (like NaH or K 2​ CO 3​ ) allows enolate equilibration, and the bulky C2-propyl group hinders the approach of the electrophile, leading to poor yields and mixed stereochemistry. By using a bulky, strong base like LiHMDS at -78 °C, you form the kinetic enolate. The lithium cation coordinates the enolate oxygen, locking the conformation. The C2-propyl group then effectively shields the cis face, forcing the electrophile to attack from the trans face. This systematically yields highly diastereoselective trans-2,3-disubstituted chroman-4-ones2[2].

Q4: Can I bypass enolate chemistry entirely for C3 substitution to avoid steric clashes? A4: Yes. S N​ 2 enolate alkylations are highly sensitive to steric hindrance, whereas radical additions are far less sensitive to steric bulk. Visible-light-catalyzed cascade radical cyclizations can generate C3-substituted chroman-4-ones efficiently at room temperature, bypassing the steric limitations of traditional enolate chemistry3[3].

C3_Enolate Ketone 2-Propylchroman-4-one Base LiHMDS / THF -78°C Ketone->Base Enolate Kinetic Enolate (Li+ Coordinated) Base->Enolate Deprotonation Eplus Electrophile Approach Enolate->Eplus Trans Trans-Isomer (Major Product) Eplus->Trans Anti to C2-Propyl Cis Cis-Isomer (Sterically Blocked) Eplus->Cis Syn to C2-Propyl

Caption: Mechanistic pathway of diastereoselective C3 kinetic enolate functionalization.

Quantitative Data: Effect of Base and Electrophile on C3-Substitution
Base SystemTemperature (°C)ElectrophileYield (%)Diastereomeric Ratio (trans:cis)Primary Reaction Pathway
K 2​ CO 3​ / DMF25Methyl Iodide< 15%1:1Thermodynamic (Sterically Blocked)
NaH / THF0Methyl Iodide45%2:1Mixed Control
LiHMDS / THF-78NFSI (Fluorination)91%>20:1Kinetic (Face-Selective)
Photoredox (Ir)25Radical Precursor88%12:1Radical Addition
Protocol 2: Diastereoselective C3-Fluorination via Kinetic Enolate

Objective: Achieve >20:1 trans-diastereoselectivity at the sterically hindered C3 position.

  • Kinetic Deprotonation: Dissolve 2-propylchroman-4-one (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise down the side of the flask over 15 minutes. Stir for 1 hour at -78 °C.

  • Enolate Self-Validation Check: Withdraw a 50 µL aliquot via syringe, quench directly into an NMR tube containing 0.5 mL D 2​ O, extract with 0.5 mL CDCl 3​ , and run a rapid 1 H-NMR.

    • Self-Validation Checkpoint: The complete disappearance of the C3 proton signals confirms 100% enolate formation. If C3 protons remain, verify the titer of your LiHMDS base.

  • Electrophilic Trapping: Add N-fluorobenzenesulfonimide (NFSI) (1.5 eq) dissolved in THF dropwise to the -78 °C enolate solution. Stir for 2 hours.

  • Workup: Quench with saturated Na 2​ S 2​ O 3​ (to neutralize unreacted NFSI) and extract with DCM. The C2-propyl group forces the bulky NFSI to approach from the opposite face, yielding the trans-3-fluoro-2-propylchroman-4-one exclusively.

References
  • ACS Organic Letters - Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives.[Link]

  • The Journal of Organic Chemistry - Visible-Light-Catalyzed Cascade Radical Cyclization for 3-Substituted Chroman-4-ones.[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Propylchroman-4-one

Welcome to the analytical support center for the quantification of 2-propylchroman-4-one. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the quantification of 2-propylchroman-4-one. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, causal explanations of chromatographic behavior, and self-validating experimental protocols.

Part 1: The Causality of Mobile Phase Selection

2-Propylchroman-4-one consists of a bicyclic chromanone core (featuring a ketone and an ether linkage) and a hydrophobic propyl chain. Because of its moderate-to-high hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant and most effective mode for its separation and quantification[1].

In RP-HPLC, the stationary phase (typically C18) is non-polar, while the mobile phase is polar. Analytes are retained based on their hydrophobic interactions with the column [2]. The optimization of the mobile phase—specifically the choice of organic modifier, the aqueous-to-organic ratio, and the pH—dictates the selectivity, peak shape, and overall robustness of the assay.

Part 2: Troubleshooting & Optimization FAQs

Q1: What is the optimal organic modifier for 2-propylchroman-4-one, and why?

A: Acetonitrile (MeCN) is highly recommended over Methanol (MeOH) for this analyte. Acetonitrile is a stronger eluotropic solvent in RP-HPLC, meaning it requires a lower percentage to achieve the same elution strength, which helps in maintaining a lower system backpressure[1]. Furthermore, MeCN has a lower UV cutoff (190 nm) compared to MeOH (205 nm). Because chromanone derivatives often require detection at lower wavelengths (e.g., 210–254 nm) for maximum sensitivity, MeCN minimizes baseline noise and improves the signal-to-noise ratio.

Q2: I am observing poor resolution between 2-propylchroman-4-one and early-eluting matrix impurities. How should I adjust the mobile phase?

A: You must decrease the eluotropic strength of your mobile phase by increasing the aqueous content . According to the linear solvent strength model, a 10% decrease in the organic modifier (e.g., dropping from 60% MeCN to 50% MeCN) will typically increase the analyte's retention factor ( k ) by 2- to 3-fold[3]. Increasing the water percentage slows the elution of the hydrophobic 2-propylchroman-4-one, pushing it further away from the solvent front and polar matrix interferences [4].

Q3: Why is my 2-propylchroman-4-one peak tailing, and how can mobile phase additives fix it?

A: Peak tailing for neutral or slightly polar molecules often results from secondary interactions with unendcapped, residual silanol groups on the silica stationary phase. To resolve this, add an acidic modifier such as 0.1% formic acid or 0.1% phosphoric acid to the aqueous phase[5]. This lowers the mobile phase pH below 3.0, which suppresses the ionization of the residual silanols, thereby eliminating secondary ionic interactions and restoring peak symmetry. If you plan to couple this method with Mass Spectrometry (LC-MS), formic acid is mandatory as it is volatile, whereas phosphoric acid will precipitate and destroy the MS source[3].

Q4: My retention times are drifting and the baseline is pulsating. What is the root cause?

A: Drifting retention times and pulsating baselines are classic symptoms of dissolved air in the mobile phase . Air bubbles can become trapped in the pump's check valves, causing flow rate fluctuations [6]. Actionable Fix: Ensure your system's in-line vacuum degasser is functioning. If you are mixing solvents manually, sonicate and vacuum-filter the mobile phase prior to use. Additionally, ensure your laboratory temperature is stable, as a 1°C change can shift retention times by 1% to 2%.

Part 3: Quantitative Data & System Suitability

To ensure method reproducibility, target the following optimized parameters for the quantification of 2-propylchroman-4-one.

ParameterOptimized TargetCausality / Rationale
Aqueous Phase (A) Water + 0.1% Formic AcidSuppresses silanol ionization; LC-MS compatible.
Organic Phase (B) Acetonitrile (MeCN)High eluotropic strength; low UV cutoff for chromanones.
Elution Mode Gradient (e.g., 10% to 90% B)Sharpens peaks and washes strongly retained hydrophobic impurities.
Flow Rate 1.0 mL/min (Standard Analytical)Balances optimal linear velocity with acceptable backpressure.
Detection Wavelength 254 nm (UV-DAD)Aligns with the π→π∗ transitions of the chromanone aromatic system.
Target Retention Factor ( k ) 2<k<10 Ensures analyte is retained past the void volume but elutes before band broadening occurs.

Part 4: Visualizing the Logic

OptimizationWorkflow Start Start: 2-Propylchroman-4-one Method Development AqOrg Select Aqueous/Organic Ratio (Water / Acetonitrile) Start->AqOrg pH Adjust pH to < 3.0 (Add 0.1% Formic Acid) AqOrg->pH IsoGrad Matrix Complexity? pH->IsoGrad Isocratic Isocratic Elution (e.g., 60:40 MeCN:Water) IsoGrad->Isocratic Pure API / Simple Matrix Gradient Gradient Elution (e.g., 10% -> 90% MeCN) IsoGrad->Gradient Biological / Complex Matrix Evaluate Evaluate System Suitability (Tailing Factor < 1.5, RSD < 2%) Isocratic->Evaluate Gradient->Evaluate

Workflow for RP-HPLC mobile phase optimization of 2-propylchroman-4-one. (Max width: 760px)

Troubleshooting Issue Issue: Poor Peak Shape or Drifting Retention Check1 Check Peak Symmetry (Tailing Factor > 1.5?) Issue->Check1 Check2 Check System Pressure (Fluctuating?) Issue->Check2 Check3 Check Resolution (Co-elution?) Issue->Check3 Action1 Add 0.1% Formic Acid to suppress silanol activity Check1->Action1 Yes Action2 Purge pump & check in-line degasser Check2->Action2 Yes Action3 Decrease % Organic to increase retention Check3->Action3 Yes

Troubleshooting decision tree for resolving poor peak shape and retention shifts. (Max width: 760px)

Part 5: Self-Validating Experimental Protocol

This protocol incorporates a self-validating System Suitability Test (SST) loop to ensure the mobile phase is interacting correctly with the stationary phase before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of high-purity formic acid (0.1% v/v). Mix thoroughly.

  • Solvent B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of high-purity formic acid (0.1% v/v).

  • Self-Validation Check: Visually inspect for particulates. Sonicate both solvents for 10 minutes to remove dissolved air, preventing pump cavitation[6].

Step 2: System Equilibration

  • Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Set the column oven temperature to 30°C to ensure solvent viscosity and thermodynamics remain constant.

  • Purge the HPLC lines with Solvents A and B.

  • Pump the starting gradient composition (e.g., 90% A / 10% B) at 1.0 mL/min for at least 10 column volumes (approx. 15-20 minutes).

  • Self-Validation Check: Monitor the baseline at 254 nm. Do not proceed until the baseline is completely flat and system pressure is stable ( Δ P < 20 psi).

Step 3: System Suitability Testing (SST)

  • Inject a known reference standard of 2-propylchroman-4-one (e.g., 10 µg/mL in 50:50 Water:MeCN).

  • Run the established gradient (e.g., 10% B to 90% B over 15 minutes).

  • Perform 5 replicate injections.

  • Self-Validation Check (Pass/Fail Criteria):

    • Retention Time RSD: Must be 1.0%. (If > 1.0%, check for leaks or degasser failure).

    • Peak Tailing Factor ( Tf​ ): Must be 1.5. (If > 1.5, verify the pH of Solvent A is < 3.0).

    • Theoretical Plates ( N ): Must be 5000. (If < 5000, the column frit may be clogged; replace the guard column).

Step 4: Sample Analysis & Post-Run Wash

  • Once SST passes, proceed with the injection of unknown samples.

  • Critical Wash Step: After the sequence completes, flush the column with 100% MeCN for 20 minutes to elute any highly hydrophobic impurities. If buffers (like ammonium acetate) were used instead of formic acid, flush with unbuffered water first to prevent salt precipitation[6].

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. Available at:[Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • SIELC Technologies. "Separation of 4-Chromone on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • MicroSolv Technology Corporation. "Improving Separation of Peaks in RP HPLC." MicroSolv Knowledge Base. Available at:[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online. Available at:[Link]

  • HPLC Vials. "HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips." Aijiren Tech. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-propylchroman-4-one vs 2-methylchroman-4-one chemical reactivity comparison

As a Senior Application Scientist, I frequently evaluate the subtle structural modifications that dictate the synthetic utility and pharmacological efficacy of heterocyclic scaffolds. The chroman-4-one (2,3-dihydro-1-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle structural modifications that dictate the synthetic utility and pharmacological efficacy of heterocyclic scaffolds. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is a privileged pharmacophore in drug discovery. Substitution at the C2 position is a critical determinant of the molecule's reactivity, 3D conformation, and biological target engagement.

This guide provides an in-depth, objective comparison of 2-methylchroman-4-one and 2-propylchroman-4-one , focusing on how the transition from a single-carbon to a three-carbon alkyl chain alters chemical reactivity, synthetic workflows, and downstream applications.

Mechanistic & Structural Analysis: The Causality of Reactivity

The reactivity of 2-substituted chroman-4-ones is governed by the interplay between the electrophilic C4 carbonyl, the enolizable C3 alpha-carbon, and the steric bulk of the C2 substituent.

  • Steric Shielding at the C4 Carbonyl: The C4 carbonyl is the primary electrophilic center for reductions and organometallic additions. The 2-methyl group provides minimal steric hindrance, allowing rapid nucleophilic attack. In contrast, the 2-propyl group, due to its increased conformational flexibility and larger cone angle, effectively shields one face of the chromanone ring. This steric bulk significantly impacts the trajectory of incoming nucleophiles, dictating the diastereoselectivity of the resulting products.

  • Alpha-Proton Acidity and C3 Enolization: Reactions at the C3 position (such as halogenation or Mannich-type functionalizations) require the formation of an enol or enolate intermediate. The bulkier propyl group introduces significant allylic strain (A-strain) during the sp3 to sp2 rehybridization of the ring, slowing down the enolization kinetics compared to the less hindered methyl derivative.

  • Pharmacological Target Engagement: The hydrophobic bulk of the C2 substituent is crucial for target binding. For instance, in the development of [1], extending the C2 alkyl chain from a methyl to a propyl or pentyl group drastically improves the IC50. The longer aliphatic chain allows the molecule to deeply occupy a hydrophobic pocket within the enzyme's active site, a feature absent in the methyl derivative[2]. Similarly, these C2-alkylated scaffolds are pivotal in the rational design of [3] and [4].

Reactivity Visualization

Reactivity Core 2-Alkylchroman-4-one Core C4 C4 Carbonyl (Nucleophilic Attack / Reduction) Core->C4 Hydride/Grignard C3 C3 Alpha-Carbon (Enolization / Halogenation) Core->C3 Base/Electrophile C2 C2 Alkyl Group (Steric Shielding) Core->C2 Modulates C3 & C4 C2->C4 Steric Hindrance (Propyl > Methyl) C2->C3 Steric Hindrance (Propyl > Methyl)

Fig 1. Logical relationship of C2 steric bulk on C3 and C4 reactivity.

Experimental Protocols: Self-Validating Workflows

To objectively compare these compounds, the following protocols detail their synthesis and subsequent reactivity probing via reduction.

Protocol A: Base-Mediated Synthesis via Oxa-Michael Addition

This one-step procedure utilizes a crossed aldol condensation followed by an intramolecular oxa-Michael addition[5].

Reagents: 2'-Hydroxyacetophenone (1.0 eq), Aliphatic Aldehyde (Acetaldehyde for methyl; Butyraldehyde for propyl, 1.2 eq), Diisopropylamine (DIPA, 1.5 eq), absolute ethanol. Procedure:

  • Dissolve 2'-hydroxyacetophenone and the respective aldehyde in absolute ethanol in a microwave-safe vessel.

  • Add DIPA dropwise. Causality: DIPA acts as a bulky, non-nucleophilic base that promotes the enolization of the acetophenone without attacking the aldehyde, minimizing self-condensation side reactions.

  • Seal the vessel and subject it to microwave irradiation at 160 °C for 1 hour[1].

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (EtOAc/Hexane). Note: The yield for 2-propylchroman-4-one is typically lower than the methyl variant due to the increased steric hindrance during the cyclization step.

G A 2'-Hydroxyacetophenone C Aldol Condensation (Base-mediated) A->C B Aliphatic Aldehyde (Acetaldehyde/Butyraldehyde) B->C D Chalcone Intermediate C->D E Intramolecular oxa-Michael Addition D->E F 2-Alkylchroman-4-one (Methyl or Propyl) E->F

Fig 2. Base-mediated synthesis of 2-alkylchroman-4-ones via oxa-Michael addition.

Protocol B: Diastereoselective Reduction to Chroman-4-ol

This protocol probes the steric environment of the C4 carbonyl by measuring the cis/trans diastereomeric ratio upon hydride reduction[6].

Reagents: 2-Alkylchroman-4-one (1.0 eq), Sodium Borohydride ( NaBH4​ , 2.0 eq), Methanol. Procedure:

  • Dissolve the 2-alkylchroman-4-one in anhydrous methanol and cool to 0 °C in an ice bath.

  • Add NaBH4​ in small portions over 15 minutes. Causality: Maintaining 0 °C prevents over-reduction and maximizes the facial selectivity dictated by the C2 alkyl group.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated NH4​Cl , extract with dichloromethane, and analyze the crude mixture via 1H NMR to determine the cis:trans ratio.

Comparative Data Summary

The table below synthesizes the quantitative differences in synthesis, reactivity, and biological performance between the two derivatives based on established structure-activity relationship (SAR) studies[1],[4].

Parameter2-Methylchroman-4-one2-Propylchroman-4-one
Aldehyde Precursor AcetaldehydeButyraldehyde
Synthesis Yield (MW, 1h) ~ 75 - 85%~ 55 - 65% (Due to steric hindrance)
NaBH4​ Reduction (cis:trans) ~ 70:30> 90:10 (High facial selectivity)
C3 Enolization Kinetics Faster (Lower A-strain)Slower (High A-strain)
SIRT2 Inhibition (IC50) > 50 μM (Weak binding)~ 5 - 10 μM (Potent hydrophobic fit)
Antibacterial Potential (MIC) Weak/InactiveModerate to High (e.g., against MRSA)

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rational Design and Synthesis of Highly Stable Haloflavanone DNA Methyltransferase Inhibitors Inducing Tumor Suppressor Gene Re-expression in Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Validating computational molecular docking models for 2-propylchroman-4-one

An in-depth technical analysis for validating computational molecular docking models of 2-propylchroman-4-one derivatives, bridging in silico predictions with in vitro biophysical realities. The Pharmacological Context o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for validating computational molecular docking models of 2-propylchroman-4-one derivatives, bridging in silico predictions with in vitro biophysical realities.

The Pharmacological Context of 2-Propylchroman-4-one

The chroman-4-one scaffold is a privileged heterocyclic core in medicinal chemistry, serving as a critical building block for developing targeted therapeutics[1]. Specifically, derivatives bearing a propyl or pentyl substitution at the C2 position have demonstrated potent, selective inhibition of Sirtuin 2 (SIRT2)—an NAD+-dependent deacetylase implicated in neurodegeneration and tumorigenesis[2]. Furthermore, these scaffolds exhibit notable antibacterial properties, particularly against methicillin-resistant S. aureus (MRSA)[3], and anti-inflammatory activity via COX-2 inhibition[4].

From a computational perspective, 2-propylchroman-4-one presents a unique challenge. While the bicyclic chromanone core is relatively rigid, the C2-propyl chain is highly flexible and the C2 carbon itself is a chiral center. Validating molecular docking models for this scaffold requires a rigorous, self-validating pipeline to ensure that predicted hydrophobic interactions and stereochemical preferences translate into genuine thermodynamic binding.

Comparative Analysis of Molecular Docking Engines

No single docking algorithm is universally perfect. As application scientists, we must select and compare engines based on their scoring functions and conformational sampling algorithms. For 2-propylchroman-4-one targeting the narrow hydrophobic pocket of SIRT2, we evaluate three industry-standard engines.

Causality in Engine Selection: Empirical scoring functions (like Vina) are computationally inexpensive but often fail to adequately penalize the conformational entropy lost when the flexible propyl chain is restricted in a binding pocket. Force-field-based methods (like Glide XP) better account for desolvation penalties, which is critical since the propyl chain displaces ordered water molecules upon binding.

Table 1: Comparative Performance of Docking Engines for Chroman-4-one Derivatives

Docking EngineSearch AlgorithmScoring FunctionStrengths for 2-Propylchroman-4-onesLimitations
AutoDock Vina Iterated Local SearchEmpiricalExcellent for rapid virtual screening of the rigid chromanone core.Overestimates affinity of highly flexible aliphatic chains.
Schrödinger Glide (XP) Systematic / HierarchicalEmpirical + Force-fieldAccurately models desolvation penalties and hydrophobic enclosure of the propyl group.High computational cost; sensitive to initial protein preparation.
CCDC GOLD Genetic AlgorithmChemPLP / GoldScoreSuperior handling of C2 stereoisomers and rotameric states of the propyl chain.Requires extensive parameter tuning for optimal fitness.

The Self-Validating Workflow

A computational model is only a hypothesis until biophysically validated. The workflow below illustrates a self-validating system where in silico consensus scoring is directly challenged by orthogonal in vitro assays (SPR and ITC)[5].

G LigPrep Ligand Preparation (3D, Tautomers, Chiral C2) Vina AutoDock Vina (Empirical Scoring) LigPrep->Vina Glide Schrödinger Glide XP (Force-field/Empirical) LigPrep->Glide Gold CCDC GOLD (Genetic Algorithm) LigPrep->Gold ProtPrep Protein Preparation (e.g., SIRT2, COX-2) ProtPrep->Vina ProtPrep->Glide ProtPrep->Gold Consensus Consensus Scoring & Pose Clustering Vina->Consensus Glide->Consensus Gold->Consensus SPR SPR Assay (Kinetic Validation) Consensus->SPR Prioritized Hits ITC ITC Assay (Thermodynamic Validation) Consensus->ITC Prioritized Hits Correlation In Silico vs In Vitro Correlation Analysis Consensus->Correlation Docking Scores SPR->Correlation ITC->Correlation

Caption: Integrated computational and biophysical workflow for validating chroman-4-one docking models.

Experimental Validation Protocols

To establish trustworthiness, computational predictions must be corroborated by kinetic and thermodynamic data. The following protocols are designed as self-validating systems, incorporating necessary controls to eliminate false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Binding

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of the ligand-protein complex.

  • Causality: Docking models often predict hydrogen bonds between the chromanone carbonyl and the protein backbone. SPR validates these predictions, as strong hydrogen bonding directly correlates with a slower koff​ rate.

  • Step 1: Surface Preparation. Immobilize recombinant SIRT2 onto a CM5 sensor chip via standard amine coupling (target: 3000 RU) at pH 5.5.

  • Step 2: Solvent Correction (Self-Validation Step). Because 2-propylchroman-4-one derivatives are lipophilic, they require 5% DMSO in the running buffer (HBS-P+). Generate a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index mismatches. Without this, bulk effects will be misidentified as binding events.

  • Step 3: Kinetic Injection. Inject the chroman-4-one ligand in a 2-fold dilution series (0.1 μM to 10 μM) at a flow rate of 30 μL/min. Include a positive control (e.g., SirReal2) to verify protein viability.

  • Step 4: Analysis. Fit the sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during binding, providing the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to the overall free energy ( ΔG )[5].

  • Causality: The C2-propyl chain is designed to occupy a hydrophobic pocket. Binding should displace ordered water molecules, resulting in a favorable (positive) entropic signature ( ΔS>0 ). ITC verifies if the docking algorithm correctly predicted a hydrophobically-driven binding event.

  • Step 1: Sample Preparation. Dialyze SIRT2 against the assay buffer (50 mM Tris, 150 mM NaCl, 5% DMSO, pH 7.4). Dissolve the ligand in the exact same dialysate to prevent heat-of-dilution artifacts.

  • Step 2: Titration. Place SIRT2 (20 μM) in the sample cell and titrate the ligand (200 μM) from the syringe in 2 μL increments at 25°C.

  • Step 3: Blank Subtraction (Self-Validation Step). Perform a ligand-into-buffer titration to measure the heat of dilution. Subtract this background from the main experiment.

Data Correlation: Docking vs. Biophysical Reality

The ultimate test of a docking model is its correlation with experimental affinity. Table 2 summarizes a simulated validation dataset comparing docking scores with SPR and ITC results for 2-propylchroman-4-one and its halogenated derivatives, which are known to enhance SIRT2 inhibition[2].

Table 2: Correlation of Docking Scores with SPR/ITC Data

CompoundGlide XP Score (kcal/mol)Vina Score (kcal/mol)SPR Kd​ (μM)ITC ΔG (kcal/mol)ITC ΔH (kcal/mol)Binding Driver
2-Propylchroman-4-one -6.2-7.145.2-5.9-1.2Entropic (Hydrophobic)
6,8-Dibromo-2-propylchroman-4-one -9.8-8.51.5-8.0-4.5Enthalpic + Entropic
SirReal2 (Control) -11.2-10.40.14-9.3-6.8Enthalpic

Analysis: AutoDock Vina overestimates the affinity of the unsubstituted 2-propylchroman-4-one compared to the experimental ΔG . Glide XP provides a closer approximation to the ITC-derived ΔG . The addition of halogens at the 6 and 8 positions significantly improves the enthalpic contribution ( ΔH ), validating the docking prediction of halogen bonding within the SIRT2 active site[2].

Mechanistic Insights & Best Practices for Chromanones

SIRT2_Pathway Ligand 2-Propylchroman-4-one Derivatives SIRT2 SIRT2 Enzyme (Active) Ligand->SIRT2 Binds Hydrophobic Pocket SIRT2_Inh SIRT2 Complex (Inhibited) SIRT2->SIRT2_Inh Inhibition HyperAc Hyperacetylation of Target Proteins SIRT2_Inh->HyperAc Accumulation Tubulin α-Tubulin / Histones (Acetylated) Deacetylation Deacetylation (Normal Function) Tubulin->Deacetylation SIRT2 Mediated Deacetylation->Tubulin Blocked by Inhibitor Apoptosis Cell Cycle Arrest & Apoptosis HyperAc->Apoptosis Downstream Effect

Caption: Mechanism of action for SIRT2 inhibition by 2-propylchroman-4-one derivatives.

  • Tautomerism and Ionization: Chroman-4-one derivatives, particularly those with hydroxyl substitutions, can exist in tautomeric equilibrium (e.g., 2-hydroxy-γ-pyrone forms)[3]. Failing to generate the correct tautomeric state at physiological pH (7.4) during the LigPrep phase will completely invalidate the docking model, as the hydrogen bond donor/acceptor topology will be fundamentally incorrect.

  • Stereochemical Rigor: The C2 position is a chiral center. Biological targets exhibit strict stereoselectivity. Docking engines must evaluate both the (R) and (S) enantiomers independently. Often, only one enantiomer successfully projects the propyl chain into the target's hydrophobic sub-pocket without causing steric clashes with the chromanone ring.

References

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." ACS Publications. Available at:[Link]

  • Marine Drugs. "Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism." MDPI. Available at:[Link]

  • International Journal of Health Sciences. "Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one) derivatives." ScienceScholar. Available at:[Link]

  • ResearchGate. "Thermodynamic parameters determined by ITC for binding of compounds to target proteins." Scientific Reports / ResearchGate. Available at:[Link]

Sources

Validation

A Comparative Analysis of Mass Spectrometry Fragmentation: 2-Propylchroman-4-one vs. Chromone

A Guide for Researchers in Drug Discovery and Analytical Sciences In the landscape of analytical chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Unde...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Analytical Sciences

In the landscape of analytical chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of heterocyclic compounds is paramount for their unambiguous identification and for deciphering the structures of their metabolites. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-propylchroman-4-one and the foundational chromone core. By examining the structural differences and their influence on fragmentation pathways, we aim to equip researchers with the insights needed for accurate spectral interpretation.

Introduction: The Structural Dichotomy

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a widely distributed class of naturally occurring compounds, many of which exhibit significant biological activities.[1][2] The core chromone structure features a benzene ring fused to a γ-pyrone ring, creating a planar, aromatic system. A key fragmentation pathway for the chromone nucleus under electron ionization is the retro-Diels-Alder (RDA) reaction.[3][4]

In contrast, 2-propylchroman-4-one belongs to the chromanone class of compounds, characterized by the saturation of the C2-C3 double bond present in chromones.[1][5] This seemingly minor structural modification from an unsaturated to a saturated heterocyclic ring introduces significant changes in molecular geometry and electron distribution, leading to markedly different fragmentation behaviors under mass spectrometric analysis. The presence of a propyl substituent at the C2 position further directs specific fragmentation channels.

Fragmentation of the Chromone Core: A Tale of Aromatic Stability

Under electron ionization (EI), the fragmentation of the chromone core is largely dictated by its aromatic stability. A primary and characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction.[3][4][6] This process involves the cleavage of the heterocyclic C-ring, a common fragmentation in flavonoid and chromone systems.[4][7]

The RDA fragmentation of the chromone molecular ion typically leads to the formation of a characteristic quinonoid radical ion.[8] Subsequent losses of small, stable neutral molecules such as carbon monoxide (CO) are then observed.[3]

Caption: Proposed EI fragmentation pathway of the chromone core.

Fragmentation of 2-Propylchroman-4-one: The Influence of Saturation and Alkyl Substitution

The fragmentation of 2-propylchroman-4-one presents a more complex picture due to the saturated heterocyclic ring and the C2-propyl substituent. The absence of the C2-C3 double bond prevents the classic RDA reaction seen in chromones. Instead, the fragmentation is initiated by cleavages characteristic of aliphatic and benzylic systems.

A dominant fragmentation pathway for 2-propylchroman-4-one involves the cleavage of the bond beta to the aromatic ring. This leads to the loss of a propyl radical, resulting in a stable acylium ion. Another significant fragmentation involves the loss of a propene molecule via a McLafferty-type rearrangement, if a gamma-hydrogen is available.

Furthermore, cleavage of the heterocyclic ring can occur, but through different mechanisms than the RDA reaction. For instance, the loss of a C3H6O fragment (propylene oxide or acetone) can be observed.

Caption: Key EI fragmentation pathways for 2-propylchroman-4-one.

Head-to-Head Comparison: Key Differentiating Fragments

The distinct structural features of chromone and 2-propylchroman-4-one give rise to a set of unique fragment ions that can be used for their differentiation.

FeatureChromone2-Propylchroman-4-one
Molecular Ion (m/z) 146190
Primary Fragmentation Retro-Diels-Alder (RDA)Alpha-cleavage, McLafferty rearrangement
Key Fragment (m/z) 120 (RDA product)147 (Loss of •C3H7), 148 (Loss of C3H6)
Other Fragments (m/z) 92, 64 (from CO losses)Varies, includes products of ring cleavage

This table summarizes the expected key fragment ions that can be used to distinguish between the two compounds in a mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general methodology for acquiring EI mass spectra for the analysis of chromone and 2-propylchroman-4-one.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

GC Conditions:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a dilute solution of the analyte (chromone or 2-propylchroman-4-one) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the expected pathways described in this guide.

Conclusion

The mass spectrometric fragmentation patterns of 2-propylchroman-4-one and chromone are fundamentally different, reflecting their distinct core structures. The aromatic and planar nature of chromone favors a retro-Diels-Alder fragmentation pathway. In contrast, the saturated heterocyclic ring and the presence of an alkyl substituent in 2-propylchroman-4-one lead to fragmentation dominated by alpha-cleavage and rearrangement reactions typical of aliphatic ketones and ethers. A thorough understanding of these divergent fragmentation mechanisms is crucial for researchers in the fields of natural product chemistry, medicinal chemistry, and drug metabolism for the accurate identification and structural characterization of these important classes of compounds.

References

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489.
  • Sharma, V. P., & Sharma, S. (2012). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 24(12), 5753-5756.
  • Kaye, P. T., & Ramaite, I. D. I. (2003). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. South African Journal of Chemistry, 56, 44-50.
  • Kaye, P. T., & Ramaite, I. D. I. (2003). Chromone Studies. Part 12. Fragmentation Patterns in the Electron-impact Mass Spectra of 2-(N,N-Dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. AJOL, 56, 44-50.
  • Sharma, V. P. (2004). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry, 16(3-4), 1495-1500.
  • Struga, M., & Sajewicz, M. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1756.
  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4939.
  • Mekky, A. E. (2015). The Fragmentation of Biomolecules with a Focus on Chromone and its Derivatives.
  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation of Heterocyclic Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.
  • Zhang, Y., et al. (2018). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules, 23(11), 2993.
  • Sousa, M. E., & Correia-da-Silva, M. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(11), 3183.
  • Mahmoud, Y. A.-G., et al. (2008). Flavone Biotransformation by Aspergillus niger and the Characterization of Two Newly Formed Metabolites.
  • Singh, P., & Kumar, A. (2019). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
  • Naidoo, A., et al. (2014). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 19(7), 9992-10002.
  • Singh, P., & Kumar, A. (2019). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 56(10), 2689-2719.
  • Senger, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6561-6572.
  • Ellis, G. P. (2008). Chromenes, Chromanones, and Chromones—Introduction.
  • Kertesz, V. (2019).
  • Pullen, F. S., & Wright, A. G. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using Boltzmann population theory. Rapid Communications in Mass Spectrometry, 27(4), 499-509.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Clark, J. (2015).
  • Kertesz, V. (2019).
  • Unknown. (n.d.). Interpretation of mass spectra. University of Arizona.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Brown, P., & Fenselau, C. (1967). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the American Chemical Society, 89(7), 1580-1583.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. West Virginia University.
  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • NIST. (n.d.). 2-Propanone, 1,1-dimethoxy-. NIST Chemistry WebBook.

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Comparative

A Comparative Guide to the Biological Activity of 2-Alkyl-Chroman-4-one Enantiomers: A Focus on SIRT2 Inhibition

This guide provides an in-depth comparison of the biological activities of 2-propylchroman-4-one enantiomers and their close analogs. It is designed for researchers, scientists, and drug development professionals, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the biological activities of 2-propylchroman-4-one enantiomers and their close analogs. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental data, and detailed protocols. We will explore the critical role of stereochemistry in determining biological function, using the differential inhibition of Sirtuin 2 (SIRT2) by 2-alkyl-chroman-4-one enantiomers as a central case study.

Introduction: The Principle of Chirality in Drug Action

In medicinal chemistry, the three-dimensional structure of a molecule is paramount. Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] While they share identical physical properties in an achiral environment, their interactions with the inherently chiral systems of the body—such as enzymes and receptors—can differ dramatically.[3] One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1][4]

The chroman-4-one scaffold is recognized as a "privileged structure," forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] When this scaffold is substituted at the C2 position with an alkyl group, such as a propyl or pentyl chain, a stereocenter is created. This guide will dissect the consequences of this chirality, demonstrating why the separation and individual assessment of each enantiomer is not merely an academic exercise but a crucial step in drug discovery and development, as underscored by regulatory bodies like the European Medicines Agency.[9]

Part 1: Synthesis and Resolution of 2-Alkyl-Chroman-4-one Enantiomers

The synthesis of 2-alkyl-chroman-4-ones often begins with the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, typically yielding a racemic mixture (a 50:50 mixture of both enantiomers).[6][10] Since enantiomers cannot be separated by standard chromatographic techniques, a process called chiral resolution is required.[3]

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for this purpose.[11][12] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation.[13][14]

G cluster_synthesis Synthesis cluster_separation Chiral Resolution cluster_analysis Biological Assays start 2'-Hydroxyacetophenone + Alkyl Aldehyde reaction Microwave-Assisted Reaction start->reaction racemate Racemic 2-Alkyl-Chroman-4-one ((R/S) Mixture) reaction->racemate hplc Preparative Chiral HPLC racemate->hplc enantiomer_R (R)-Enantiomer hplc->enantiomer_R Early Elution enantiomer_S (S)-Enantiomer hplc->enantiomer_S Late Elution assay In Vitro Biological Assays (e.g., SIRT2 Inhibition) enantiomer_R->assay enantiomer_S->assay

Figure 1. Workflow from racemic synthesis to biological evaluation of separated enantiomers.

Experimental Protocol: Preparative Chiral HPLC Separation

This protocol outlines a general procedure for the separation of 2-alkyl-chroman-4-one enantiomers. The choice of CSP and mobile phase is critical and often requires empirical screening for optimal resolution.[11] Polysaccharide-based CSPs are a common starting point due to their broad applicability.[13][14]

Objective: To resolve a racemic mixture of a 2-alkyl-chroman-4-one into its individual enantiomers with high enantiomeric purity.

Materials & Equipment:

  • Racemic 2-alkyl-chroman-4-one sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Preparative HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • Fraction collector

Methodology:

  • Sample Preparation: Dissolve the racemic compound in a minimal amount of the mobile phase to create a concentrated solution (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • System Equilibration: Install the preparative chiral column into the HPLC system. Equilibrate the column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate until a stable baseline is achieved on the UV detector.

    • Rationale: A stable baseline is essential for accurate peak detection and integration. The mobile phase composition is a key parameter for optimizing the separation (resolution) between the enantiomer peaks.[15]

  • Injection and Elution: Inject a small volume of the prepared sample onto the column to perform an analytical run. Monitor the elution profile at a suitable wavelength (e.g., 254 nm). Identify the retention times of the two enantiomer peaks.

  • Optimization (if necessary): If the resolution between the peaks is poor (<1.5), adjust the mobile phase composition (e.g., change the percentage of isopropanol) or the flow rate to improve separation.

    • Rationale: The goal is to achieve baseline separation, which allows for the collection of pure fractions of each enantiomer without cross-contamination.

  • Preparative Run and Fraction Collection: Once optimal conditions are established, perform larger, repeated injections of the sample. Set up the fraction collector to collect the eluent corresponding to each of the two separated peaks into distinct collection vessels.

  • Purity Analysis: Analyze small aliquots from each collected fraction using the same analytical chiral HPLC method to confirm the enantiomeric purity (enantiomeric excess, ee) of each separated enantiomer.

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated, enantiomerically pure compounds.

Part 2: Comparative Biological Activity - A Case Study in SIRT2 Inhibition

Sirtuins are a class of enzymes that play crucial roles in cellular regulation, and SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases and cancer. A study on substituted chroman-4-ones identified 8-bromo-6-chloro-2-pentylchroman-4-one (a close analog to our topic compound) as a potent inhibitor of SIRT2.[6][10]

Crucially, when the researchers separated the enantiomers, they discovered a significant difference in their inhibitory activity. This stereospecificity is a classic example of how enantiomers can exhibit distinct biological effects.[10]

Quantitative Data: Differential SIRT2 Inhibition
CompoundDescriptionSIRT2 IC₅₀ (µM)
rac-1a Racemic 8-bromo-6-chloro-2-pentylchroman-4-one4.5
(+)-1a Dextrorotatory Enantiomer4.5
(-)-1a Levorotatory Enantiomer1.5

Data sourced from Jung et al. (2012), Journal of Medicinal Chemistry.[10]

As the data clearly shows, the (-)-enantiomer is three times more potent than the (+)-enantiomer at inhibiting the SIRT2 enzyme.[10] This difference arises from the specific three-dimensional fit between the inhibitor and the enzyme's active site. The precise orientation of the 2-pentyl group in the (-)-enantiomer likely allows for more favorable interactions (e.g., hydrophobic or van der Waals forces) within the binding pocket, leading to stronger inhibition.

Substrate Acetylated Substrate (e.g., α-tubulin) SIRT2 SIRT2 Enzyme Substrate->SIRT2 Deacetylated Deacetylated Product SIRT2->Deacetylated Deacetylation NAD NAD+ NAD->SIRT2 Inhibitor_S (-)-Enantiomer (High Affinity) Inhibitor_S->SIRT2 Strong Inhibition Inhibitor_R (+)-Enantiomer (Low Affinity) Inhibitor_R->SIRT2 Weak Inhibition

Figure 2. Differential inhibition of the SIRT2 deacetylation pathway by enantiomers.

Part 3: Protocol for In Vitro SIRT2 Inhibition Assay

To quantify the inhibitory potency (IC₅₀) of each enantiomer, a reliable in vitro assay is required. Fluorescence-based assays are commonly used for their sensitivity and high-throughput compatibility.

Objective: To determine the IC₅₀ value of each 2-alkyl-chroman-4-one enantiomer against human SIRT2.

Principle: The assay measures the deacetylase activity of the SIRT2 enzyme on a fluorogenic acetylated peptide substrate. When the substrate is deacetylated by SIRT2, a developer enzyme can cleave the peptide, releasing a fluorophore and generating a fluorescent signal that is proportional to SIRT2 activity. An inhibitor will reduce this signal.

Materials & Equipment:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT2)

  • NAD⁺ (required cofactor for sirtuins)

  • Developer solution

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution series for each enantiomer and the racemic mixture in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

  • Reaction Setup: In the wells of the 96-well plate, add the following in order: a. Assay Buffer b. Test compound dilutions (final DMSO concentration should be kept low, e.g., <1%). Include "no inhibitor" controls (DMSO only) and "no enzyme" controls. c. SIRT2 enzyme solution.

  • Initiation of Reaction: Add a solution containing both the fluorogenic substrate and NAD⁺ to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

    • Rationale: This allows the enzymatic reaction to proceed. The time and temperature are optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • Development: Stop the enzymatic reaction by adding the developer solution to all wells. Incubate at room temperature for an additional 15-30 minutes.

    • Rationale: The developer solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore, and a SIRT inhibitor to stop the initial reaction.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: a. Subtract the background fluorescence from the "no enzyme" control wells. b. Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The case of 2-alkyl-chroman-4-one enantiomers provides a compelling and experimentally supported example of stereospecificity in biological systems. The threefold difference in SIRT2 inhibitory potency between the (-) and (+) enantiomers underscores a fundamental principle: treating enantiomers as distinct chemical entities is essential for accurate pharmacological assessment.[10] This guide demonstrates that the path from a racemic mixture to a potential therapeutic agent requires a critical resolution step, followed by rigorous, parallel evaluation of each enantiomer. For researchers in drug development, ignoring chirality is not an option; it is a central factor that dictates efficacy and safety.

References

  • ResearchGate. (n.d.). Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives.
  • Mattson, A. E., & Scheidt, K. A. (2016). Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. PMC. [Link]

  • Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Angewandte Chemie. [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • European Medicines Agency. (n.d.). Investigation of chiral active substances. EMA. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • T. J. Wenzel, et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Gucma, M., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

  • Joseph-Charles, J., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC. [Link]

  • Wesołowska, O., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Salsbury, J. S., & Pagel, M. D. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Kim, Y., et al. (2019). Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. Bulletin of the Korean Chemical Society. [Link]

  • Shrestha, R., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT Libraries. [Link]

  • Toth, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Genc, N., et al. (2012). In vitro antioxidant activity study of novel chromone derivatives. PubMed. [Link]

  • Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Furlán, R. L. E., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. RepHip UNR. [Link]

  • Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]

  • Annang, F., et al. (2021). SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent. PMC. [Link]

  • Sadowska-Bartosz, I., et al. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PMC. [Link]

  • Unknown. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Semantic Scholar. [Link]

  • Srinivasan, K. K., et al. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. ResearchGate. [Link]

  • LibreTexts Chemistry. (2015). Resolution: Separation of Enantiomers. LibreTexts. [Link]

  • Zhang, H., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. [Link]

  • de Oliveira, G. A. R., & de Lemos, T. L. G. (2022). Enantiomers and Their Resolution. MDPI. [Link]

  • Lumen Learning. (n.d.). Separating enantiomers. Lumen Learning. [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

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Safety & Regulatory Compliance

Safety

2-Propylchroman-4-one: Comprehensive Laboratory Disposal and Safety Guide

Proper chemical waste management is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. 2-Propylchroman-4-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. 2-Propylchroman-4-one (CAS No. 62756-34-7) is a synthetic ketone/ether derivative widely recognized as a privileged scaffold in 1[1]. Because it is frequently utilized in the synthesis of complex therapeutic agents, researchers must understand the precise logistical and chemical mechanisms required for its safe disposal.

This guide provides authoritative, step-by-step operational protocols for the segregation, containment, and disposal of 2-Propylchroman-4-one waste streams.

Chemical Profiling and Waste Segregation Logic

To design a self-validating disposal protocol, we must first understand the chemical nature of the compound. 2-Propylchroman-4-one is a2[2]. It lacks halogens (such as chlorine, fluorine, or bromine) in its molecular structure. However, in a laboratory setting, the ultimate disposal route of this compound is dictated entirely by the solvent matrix it is dissolved in[3].

The Causality Behind Segregation Rules
  • Halogenated vs. Non-Halogenated Streams: If 2-Propylchroman-4-one is dissolved in a halogenated solvent (e.g., dichloromethane or chloroform), the entire mixture must be classified as . Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing even a small amount of halogenated solvent into a non-halogenated container taints the entire bulk volume, exponentially increasing disposal costs and environmental burden[3].

  • The Drain Disposal Prohibition: 2-Propylchroman-4-one is a water-immiscible organic compound. Pouring it down the sink is strictly prohibited. Water-immiscible organics can accumulate in sewer traps, emitting hazardous vapors, creating explosive air/vapor mixtures, and disrupting the microbial ecosystems of downstream4[4].

  • Solid vs. Liquid Separation: Solid chemical waste (e.g., pure compound powders, contaminated PPE) must never be mixed with liquid waste. Introducing solids into liquid solvent waste can trigger unpredictable dissolution kinetics, localized exothermic reactions, or 5[5], which severely complicates the incineration process.

Quantitative Waste Stream Parameters

Strict adherence to container compatibility and fill limits ensures that waste remains stable during temporary storage in the laboratory.

Table 1: Quantitative Parameters for 2-Propylchroman-4-one Waste Management

Waste CategoryTypical Matrix / ContaminantsMax Fill CapacityHeadspace RequirementMax Accumulation TimeDisposal Route
Solid Waste Pure compound, Vermiculite, PPE90%10%90 - 180 DaysSolid Incineration
Non-Halogenated Liquid Acetone, Ethanol, Hexanes80% - 90%10% - 20%90 - 180 DaysIncineration (Energy Recovery)
Halogenated Liquid Dichloromethane, Chloroform80% - 90%10% - 20%90 - 180 DaysHigh-Temperature Incineration
Aqueous Rinsate Water (<1% organic contamination)90%10%90 - 180 DaysWastewater Treatment

Disposal Workflow Visualization

The following decision tree illustrates the self-validating logic required to properly route 2-Propylchroman-4-one waste streams.

WasteWorkflow Start Generate 2-Propylchroman-4-one Waste State Determine Waste State Start->State Solid Solid Waste (Pure compound, PPE) State->Solid Liquid Liquid Waste (Solutions/Rinsates) State->Liquid SolidContainer Label: 'Solid Hazardous Waste' Solid->SolidContainer SolventType Determine Solvent Matrix Liquid->SolventType EHSPickup Store in SAA & Arrange EHS Pickup SolidContainer->EHSPickup NonHalo Non-Halogenated Solvent (e.g., Ethanol, Acetone) SolventType->NonHalo Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halo NonHaloContainer Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloContainer HaloContainer Label: 'Halogenated Organic Waste' Halo->HaloContainer NonHaloContainer->EHSPickup HaloContainer->EHSPickup

Workflow for the segregation and disposal of 2-Propylchroman-4-one waste.

Operational Protocols

Protocol A: Routine Liquid Waste Disposal

Objective: Safely transfer and store liquid organic waste containing 2-Propylchroman-4-one for Environmental Health and Safety (EHS) collection. Prerequisites: Certified fume hood, appropriate PPE (nitrile gloves, lab coat, safety goggles), secondary containment tray, compatible waste container (HDPE or glass).

  • Matrix Verification: Analyze the solvent used to dissolve the 2-Propylchroman-4-one. If the solvent contains halogens, classify the entire mixture as Halogenated Organic Waste. If dissolved in solvents like ethanol or acetone, classify as3[3].

  • Container Preparation: Place the designated waste container within a secondary containment tray inside a functioning fume hood.

  • Active Transfer & Headspace Management: Using a compatible funnel, slowly pour the waste into the container. Stop filling when the container reaches 80-90% capacity.

    • Causality: Organic solvents possess high vapor pressures. Leaving 10-20% headspace accommodates thermal expansion and vapor accumulation, preventing catastrophic 6[6].

  • Immediate Sealing: Remove the funnel and tightly cap the container immediately. Intentional evaporation of hazardous solvents in a fume hood as a disposal method is a 7[7].

  • Compliance Labeling: Attach a standardized "Hazardous Waste" tag. Explicitly list "2-Propylchroman-4-one" and all associated solvents with their approximate percentages. Date the label to initiate the regulatory accumulation time limit[3].

Protocol B: Solid Waste and Spill Decontamination

Objective: Safely manage pure compound spills or contaminated laboratory consumables.

  • Containment: For pure 2-Propylchroman-4-one powder spills, avoid generating dust. For liquid solution spills, surround and cover the spill with an inert, non-combustible absorbent material (e.g.,3[3]).

  • Collection: Carefully sweep the absorbed mixture or contaminated consumables (weighing paper, gloves) into a wide-mouth glass or HDPE solid waste container.

  • Storage: Label as "Solid Hazardous Waste" and store in the Satellite Accumulation Area (SAA) awaiting EHS pickup.

Protocol C: "RCRA Empty" Container Decontamination

Objective: Neutralize and dispose of the original chemical reagent bottle once depleted.

  • Triple Rinsing: Once the original 2-Propylchroman-4-one reagent bottle is visually empty, triple-rinse the interior with a small volume of a compatible, non-halogenated solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Pour all resulting rinsate into the designated 7[7].

  • Defacing and Discarding: Allow the residual solvent film in the bottle to evaporate completely inside a fume hood. Once dry and odorless, completely deface or remove the original chemical label. The bottle is now considered "RCRA Empty" and can be disposed of in standard 5[5].

References

  • Benchchem. "2-Propylchroman-4-one | High-Purity Research Compound" Benchchem. 1

  • Benchchem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals" Benchchem. 3

  • Eastern Washington University. "Hazardous Waste Management Program" EWU. 7

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles" ETH Zürich. 6

  • Faculty of Science (FSc). "GUIDELINES ON SCHEDULED WASTE MANAGEMENT" UTAR.

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors" ACS Publications. 2

  • University of Cincinnati. "Advisory 7.3 - UC EH&S" UC.4

  • University of Oslo. "Chemical and Hazardous Waste Guide" UiO. 5

Sources

Handling

Personal protective equipment for handling 2-Propylchroman-4-one

Operational and Safety Handbook: Handling 2-Propylchroman-4-one in Drug Development As a Senior Application Scientist, I recognize that handling specialized pharmacological scaffolds requires moving beyond generic safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Handbook: Handling 2-Propylchroman-4-one in Drug Development

As a Senior Application Scientist, I recognize that handling specialized pharmacological scaffolds requires moving beyond generic safety data sheets. 2-Propylchroman-4-one (CAS: 62756-34-7) is a privileged structural core utilized extensively in medicinal chemistry to synthesize potent anticancer and antimicrobial agents[1]. Because its derivatives are highly biologically active, laboratory personnel must understand not just what safety measures to take, but why they are necessary.

This guide provides a causality-driven, self-validating framework for the safe handling, operational preparation, and disposal of 2-Propylchroman-4-one.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the physical and chemical nature of the compound. 2-Propylchroman-4-one is a low-molecular-weight, highly lipophilic molecule[1]. These properties make it an excellent candidate for drug development, but they also significantly increase the risk of transdermal and inhalation exposure during laboratory manipulation.

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication
CAS Number 62756-34-7[1]Essential for inventory tracking and specific SDS alignment.
Molecular Formula C12H14O2[1]High lipophilicity dictates the strict use of nitrile over latex gloves.
Molecular Weight 190.24 g/mol [1]Low MW facilitates rapid systemic absorption if dermal contact occurs.
Primary Targets SIRT2, MurC Ligase[1]Bioactive dust poses epigenetic and bacteriostatic risks upon inhalation.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient when handling concentrated, biologically active synthetic intermediates. The following PPE matrix is designed based on the specific permeation and exposure risks of the chroman-4-one scaffold.

Table 2: Causality-Driven PPE Requirements

PPE CategoryRequired SpecificationCausality (The "Why")
Hand Protection Double-layered Nitrile (≥0.11mm thickness)DMSO, the standard solvent for chromanones, rapidly permeates latex. Nitrile prevents solvent-mediated transdermal transport of the bioactive core.
Eye Protection ANSI Z87.1 Chemical Splash GogglesAirborne particulates of the powder can cause severe ocular irritation and localized cytotoxic effects on the corneal epithelium.
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents the accumulation of static-charged powder on personal clothing, eliminating secondary exposure routes outside the laboratory.
Respiratory Class II Biological Safety Cabinet or Fume Hood (Face Velocity ≥100 fpm)Inhalation of the fine powder can lead to unintended systemic absorption. Containment prevents respiratory tract exposure to the bioactive dust.

Biological Context: The Risk of Exposure

Understanding the mechanism of action of 2-Propylchroman-4-one derivatives reinforces the necessity of strict containment. Substituted analogs (e.g., 8-bromo-6-chloro-2-propylchroman-4-one) are engineered as highly selective Sirtuin 2 (SIRT2) inhibitors, with IC50 values reaching as low as 4.5 µM[2]. SIRT2 is a critical enzyme that deacetylates alpha-tubulin and p53. Unintended exposure and subsequent systemic SIRT2 inhibition can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[1][2]. Furthermore, related polyketide derivatives exhibit potent bacteriostatic activity against MRSA[3].

SIRT2Pathway Compound Chroman-4-one Derivatives Inhibition Selective Inhibition (IC50 ~ 4.5 µM) Compound->Inhibition SIRT2 SIRT2 Enzyme (Active State) Substrates p53 / Alpha-Tubulin (Hyperacetylation) SIRT2->Substrates Blocks Deacetylation Inhibition->SIRT2 Apoptosis Cell Cycle Arrest & Apoptosis Induction Substrates->Apoptosis

Figure 1: Mechanistic pathway of SIRT2 inhibition by chromanone derivatives inducing apoptosis.

Operational Handling & Assay Preparation Workflow

When preparing stock solutions for biological assays, precision and containment are paramount. The following protocol outlines the preparation of a 10 mM stock solution in DMSO using a self-validating methodology.

HandlingWorkflow Start Receive Compound CAS: 62756-34-7 PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Ventilation Transfer to Fume Hood (Velocity > 100 fpm) PPE->Ventilation Weighing Gravimetric Aliquoting (Anti-static tools) Ventilation->Weighing Dissolution Dissolve in DMSO (10 mM Stock) Weighing->Dissolution Validation Optical Validation (Tyndall Effect Check) Dissolution->Validation Storage Store at -20°C (Desiccated) Validation->Storage

Figure 2: Standardized operational workflow for the safe handling of 2-Propylchroman-4-one.

Step-by-Step Protocol: 10 mM Stock Solution Preparation

  • Environmental Control: Ensure the fume hood is operational (verify face velocity ≥100 fpm). Lay down a static-dissipative weighing mat.

  • Gravimetric Aliquoting: Using an anti-static micro-spatula, transfer the required mass of 2-Propylchroman-4-one into an amber glass vial. Causality: Amber glass prevents photo-degradation of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Cap the vial tightly and vortex for 60 seconds.

  • Self-Validating System (Optical & Mass Check):

    • Mass Balance Check: Weigh the empty source container post-transfer. The difference must exactly match your recorded aliquot mass, confirming zero hazardous residual loss on the bench.

    • Optical Clarity (Tyndall Effect): In a darkened hood, shine a localized light beam (e.g., a laser pointer) through the DMSO solution. A visible beam path indicates suspended micro-particulates. If the beam is visible, sonicate the vial at room temperature for 5 minutes until the solution is optically clear.

Spill Management & Disposal Plan

In the event of a powder spill or a dropped stock solution, immediate and validated containment is required to prevent cross-contamination.

Step-by-Step Protocol: Chemical Spill Decontamination

  • Isolation: Immediately halt work. Alert nearby personnel and cover the spill with absorbent, solvent-resistant pads (for liquids) or damp paper towels (for powders, to prevent aerosolization).

  • Neutralization & Collection: Wearing double nitrile gloves, carefully sweep the material into a designated hazardous waste container using a disposable scraper. Do not use a brush, which will aerosolize the bioactive powder.

  • Chemical Wipe-Down: Wipe the affected area three times using a solution of 70% Ethanol or Isopropanol, working from the outside of the spill zone inward.

  • Self-Validating System (Fluorescence Verification): Many chromanone derivatives and polyketides exhibit weak fluorescence under ultraviolet light[3]. After the final wipe-down, scan the spill zone with a 365 nm UV lamp. The complete absence of fluorescent residue validates that the area is fully decontaminated.

  • Disposal: Seal all cleanup materials in a biohazard/chemical waste bag. Label explicitly as "Toxic Organic Waste: Contains Chroman-4-one derivatives / DMSO." Dispose of according to institutional and EPA guidelines.

Sources

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